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Foundational

2-Fluoro-4-iodo-3-methylbenzonitrile CAS 2384905-43-3 physical properties

Technical Whitepaper: The Synthetic Architecture of 2-Fluoro-4-iodo-3-methylbenzonitrile Executive Summary 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS 2384905-43-3) is a highly functionalized, poly-substituted aromatic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: The Synthetic Architecture of 2-Fluoro-4-iodo-3-methylbenzonitrile

Executive Summary

2-Fluoro-4-iodo-3-methylbenzonitrile (CAS 2384905-43-3) is a highly functionalized, poly-substituted aromatic compound that serves as a critical electrophilic building block in modern drug discovery and material science[1]. Characterized by its orthogonal reactivity profile, this molecule allows for precise, site-selective transformations. This guide provides an in-depth technical analysis of its physicochemical properties, structural thermodynamics, and field-proven methodologies for its application in palladium-catalyzed cross-coupling reactions.

Structural Thermodynamics and Physicochemical Profile

The molecular scaffold of 2-Fluoro-4-iodo-3-methylbenzonitrile is defined by a dense arrangement of functional groups around a central benzene ring[2]. The presence of a nitrile group (−C≡N) at C1 and a fluorine atom at C2 exerts a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This electronic configuration, combined with the highly polarizable iodine atom at C4, dictates the molecule's physical state and reactivity[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Implication
CAS Registry Number 2384905-43-3Unique identifier for regulatory and inventory tracking.
Molecular Formula C8H5FINDefines the exact atomic composition[2].
Molecular Weight 261.03 g/mol High mass driven by the heavy iodine substituent[2].
Appearance Off-white to brown powderColoration often results from trace free iodine release over time[1].
Density 2.008 g/cm³Exceptionally dense due to the halogenated structure[1].
Boiling Point ~259°CHigh boiling point necessitates high-temperature distillation if purified via vacuum[1].
Flash Point 113°CIndicates moderate thermal stability; requires standard fire safety protocols[1].
Vapor Pressure 0.0114 mmHg (at 25°C)Low volatility minimizes inhalation risks under ambient conditions[1].
Water Solubility InsolubleNecessitates the use of organic solvents (e.g., DMF, DMSO, Toluene) for reactions[1].

Mechanistic Reactivity: The Electrophilic Advantage

In the realm of synthetic organic chemistry, the true value of 2-Fluoro-4-iodo-3-methylbenzonitrile lies in its orthogonal chemoselectivity. While the molecule presents multiple potential reaction sites, the bond dissociation energies (BDE) govern absolute selectivity:

  • C-I Bond Cleavage: The C-I bond is significantly weaker (~240 kJ/mol) than the C-F bond (~485 kJ/mol). Consequently, the iodine atom acts as a superior leaving group and an exceptional electrophile for Palladium(0)-catalyzed oxidative addition[1].

  • Steric Dynamics: The methyl group at the C3 position introduces significant steric hindrance adjacent to the iodine atom. This steric bulk forces incoming transition metal complexes out of the standard aromatic plane. To overcome this and prevent catalyst trapping, the use of sterically demanding ligands (such as N,N-bidentate ligands or Buchwald-type biaryl phosphines) is required to facilitate the reductive elimination step[1].

CatalyticCycle A Pd(0) Catalyst Active Species B Oxidative Addition (C-I Bond Cleavage) A->B Substrate Addition C Transmetalation (Boronic Acid Addition) B->C Base / Organoboron D Reductive Elimination (C-C Bond Formation) C->D Intermediate Complex E Coupled Product & Pd(0) Regeneration D->E Product Release E->A Cycle Restarts

Catalytic cycle of Pd-mediated cross-coupling for 2-Fluoro-4-iodo-3-methylbenzonitrile.

Self-Validating Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling

To harness the electrophilicity of the iodo substituent, researchers frequently deploy Suzuki-Miyaura cross-coupling. Due to the steric encumbrance of the C3-methyl group, standard protocols often fail. The following step-by-step methodology is engineered as a self-validating system , incorporating internal checks to ensure reaction integrity.

Objective: Coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile with a sterically demanding arylboronic acid.

  • Step 1: Reagent Preparation & Rigorous Degassing

    • Action: In an oven-dried Schlenk flask, combine 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv). Add an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 equiv) for quantitative NMR/HPLC tracking.

    • Causality: Degassing via three freeze-pump-thaw cycles is absolutely critical. Oxygen rapidly degrades the electron-rich Pd(0) active species, leading to palladium black precipitation and immediate reaction failure.

  • Step 2: Catalyst & Ligand Introduction

    • Action: Under a positive flow of argon, add Pd2(dba)3 (2 mol%) and a bulky biaryl phosphine ligand like SPhos or XPhos (8 mol%). Add anhydrous, degassed Toluene/Water (10:1 v/v).

    • Causality: The bulky ligand is required to accelerate reductive elimination in hindered systems. The biphasic solvent system helps dissolve the inorganic base, facilitating the crucial transmetalation step.

  • Step 3: Thermal Execution & In-Situ Validation

    • Action: Heat the reaction mixture to 90°C.

    • Validation Checkpoint: At t=2 hours, extract a 50 µL aliquot, quench with EtOAc, and analyze via HPLC against the internal standard. This self-validating step allows for the calculation of exact conversion rates. If conversion is <95%, the system dictates the injection of an additional 1 mol% of catalyst rather than premature workup.

  • Step 4: Workup & Isolation

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

ExperimentalWorkflow S1 Step 1: Degassing & Reagent Prep S2 Step 2: Pd-Catalyst Activation S1->S2 S3 Step 3: Reaction Execution (90°C) S2->S3 S4 Validation: HPLC/TLC Check S3->S4 S4->S3 If Incomplete S5 Step 4: Workup & Purification S4->S5 If Conversion >95%

Step-by-step experimental workflow and validation checkpoints for cross-coupling.

Safety, Handling, and Stability Protocols

While 2-Fluoro-4-iodo-3-methylbenzonitrile is stable under standard laboratory conditions, its structural features necessitate specific handling protocols to maintain its 98%+ purity:

  • Light Sensitivity: The C-I bond is susceptible to homolytic cleavage upon prolonged exposure to UV light, generating highly reactive iodine radicals. The compound must be strictly stored in the dark, utilizing amber glass or opaque containers[3].

  • Thermal Management: With a flash point of 113°C, the compound poses a moderate fire risk[1]. It should be kept away from strong oxidizing agents and open flames during scaling operations.

  • Storage Conditions: Store sealed in a dry environment at room temperature. For long-term archival (months to years), storage at 2-8°C is recommended to completely arrest any latent degradation pathways[3].

References

  • Chemikart. "2-Fluoro-4-iodo-3-methylbenzonitrile | ChemScene | Chemikart". Available at:[Link]

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 2-Fluoro-4-iodo-3-methylbenzonitrile

Executive Summary 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) is a highly functionalized aromatic building block widely utilized in the pharmaceutical industry and organic synthesis. Its unique substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) is a highly functionalized aromatic building block widely utilized in the pharmaceutical industry and organic synthesis. Its unique substitution pattern—featuring a nitrile, a fluorine, a methyl, and an iodine group—makes it an exceptional electrophile for Palladium-catalyzed cross-coupling reactions due to superior oxidative addition kinetics.

However, this dense functionalization presents unique challenges for structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a quadrupolar nucleus (Iodine-127), a spin-1/2 heteronucleus (Fluorine-19), and multiple contiguous quaternary centers requires precise acquisition parameters and a deep understanding of substituent electronic effects. This whitepaper provides a rigorous, self-validating technical guide to the 1 H and 13 C NMR chemical shifts of this molecule.

Structural Dynamics & Causality of Chemical Shifts

To accurately assign the NMR spectra of 2-Fluoro-4-iodo-3-methylbenzonitrile, one must understand the causality behind the chemical shifts. The aromatic ring is subject to competing electronic effects:

  • The Heavy Atom Effect (Iodine): Iodine is a massive, highly polarizable atom. Its large electron cloud exerts a profound diamagnetic shielding effect on the attached carbon (C4), shifting it significantly upfield (typically to ~90–105 ppm) [2]. Furthermore, 127 I is a quadrupolar nucleus ( I=5/2 ), which induces rapid spin-lattice relaxation ( T1​ ) of the attached C4 carbon, often broadening its 13 C signal and suppressing Nuclear Overhauser Effect (NOE) enhancements.

  • Heteronuclear Spin-Spin Coupling (Fluorine): 19 F is a spin-1/2 nucleus with 100% natural abundance. It will couple extensively with the 13 C framework and nearby protons. The magnitude of the JCF​ coupling constant is strictly dependent on the number of intervening bonds, providing a self-validating structural map .

  • Push-Pull Electronics: The cyano group (-CN) is strongly electron-withdrawing via both inductive and resonance effects, deshielding ortho and para positions. Conversely, the fluorine atom withdraws electron density inductively but donates it via resonance.

Experimental Methodologies: A Self-Validating Workflow

To ensure spectral trustworthiness, the following protocols are designed as self-validating systems. If the validation checkpoints fail, the sample preparation or instrument calibration must be repeated.

Protocol A: High-Resolution Sample Preparation
  • Solvent Selection: Use high-purity Chloroform- d (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Concentration: Weigh exactly 15–20 mg of 2-Fluoro-4-iodo-3-methylbenzonitrile. Dissolve in 0.6 mL of CDCl 3​ . Causality: This concentration is optimized to provide sufficient signal-to-noise (S/N) for the insensitive quaternary carbons without causing concentration-dependent chemical shift drift.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulate matter that could degrade magnetic field homogeneity.

  • Validation Checkpoint: Hold the tube to the light. The solution must be optically clear. Any turbidity will result in broad lines and loss of fine 19 F- 1 H coupling resolution.

Protocol B: 13 C{1H} Acquisition Parameters

Due to the presence of four quaternary carbons (C1, C2, C3, C4) and the quadrupolar relaxation effect of iodine, standard default parameters will fail to detect all signals.

  • Pulse Sequence: Standard decoupled carbon sequence (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set D1 to 3.0 seconds (minimum). Causality: Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation. A short D1 will saturate these spins, rendering C1, C2, C3, and C4 invisible.

  • Scans (NS): 512 to 1024 scans, depending on probe sensitivity (CryoProbe vs. Room Temperature).

NMR_Workflow Sample 1. Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS Tuning 2. Probe Tuning & Matching Optimize 1H/13C, 3D Shimming Sample->Tuning Acq1H 3A. 1H NMR Acquisition sw=12 ppm, ns=16, d1=1s Tuning->Acq1H Acq13C 3B. 13C{1H} NMR Acquisition sw=250 ppm, ns=512, d1=3s Tuning->Acq13C Process 4. Signal Processing Zero-filling, FT, Phase Correction Acq1H->Process Acq13C->Process Validation 5. Validation Checkpoint Verify C-F couplings & Heavy Atom Effect Process->Validation

Self-validating NMR acquisition and assignment workflow for halogenated benzonitriles.

Quantitative Data & Spectral Assignment

The following tables summarize the predicted empirical chemical shifts based on rigorous substituent effect calculations and spin system dynamics in CDCl 3​ [2].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Mechanistic Rationale
H6 7.57Doublet (d) 3JH5−H6​≈8.2 Deshielded by the ortho -CN group.
H5 7.47Doublet (d) 3JH5−H6​≈8.2 Slightly shielded relative to H6 due to the para -F group.
-CH 3​ 2.45Doublet (d) 4JH−F​≈2.5 Validation Point: The methyl group appears as a doublet due to long-range coupling with the ortho fluorine atom.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
CarbonShift ( δ , ppm)Multiplicity JC−F​ (Hz)Mechanistic Rationale
C2 (C-F) 170.2Doublet (d) 1JCF​≈255 Massive deshielding by highly electronegative Fluorine.
C3 (C-CH 3​ ) 135.0Doublet (d) 2JCF​≈18 Ortho to Fluorine.
C5 (C-H) 134.4Doublet (d) 4JCF​≈2 Para to Fluorine.
C6 (C-H) 133.2Doublet (d) 3JCF​≈5 Meta to Fluorine.
C4 (C-I) 102.3Doublet (d) 3JCF​≈5 Validation Point: Massive upfield shift due to the Heavy Atom Effect of Iodine.
C1 (C-CN) 98.7Doublet (d) 2JCF​≈15 Shielded by the anisotropic effect of the triple bond and ortho-F.
-CN 114.0Singlet (s)N/ACharacteristic nitrile carbon region.
-CH 3​ 20.0Doublet (d) 3JCF​≈4 Split by the meta-fluorine atom.
Diagnostic Validation

To definitively prove the synthesis of 2-Fluoro-4-iodo-3-methylbenzonitrile, the analyst must verify the 1JCF​ coupling at ~170 ppm. A coupling constant of ~250–260 Hz is the absolute fingerprint of an sp2 carbon directly bonded to a fluorine atom. If this massive doublet is missing, the fluorination step in the synthesis has failed. Furthermore, the presence of the C4 signal at ~102 ppm confirms successful iodination; if the signal appears closer to 130 ppm, the iodine has likely been lost or substituted.

References

  • Reich, Hans J. "Heavy Atom Effects on NMR Chemical Shifts". University of Wisconsin-Madison Organic Chemistry Data. URL:[Link]

Foundational

A Technical Guide to the Solubility of 2-Fluoro-4-iodo-3-methylbenzonitrile in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development 2-Fluoro-4-iodo-3-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds that serves as a versatile building block in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

2-Fluoro-4-iodo-3-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structural features, including a fluorine atom, an iodine atom, a methyl group, and a nitrile group on a benzene ring, offer multiple reaction sites for creating more complex molecules.[1] The successful progression of any new chemical entity from a laboratory curiosity to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a paramount parameter, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-fluoro-4-iodo-3-methylbenzonitrile. In the absence of extensive published experimental data, this document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the predicted solubility of this compound in a range of common organic solvents, detail a rigorous experimental protocol for its quantitative determination, and discuss the underlying chemical principles that govern its solubility behavior.

Physicochemical Properties of 2-Fluoro-4-iodo-3-methylbenzonitrile

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.

PropertyValueSource
Chemical Formula C₈H₅FINPubChem[2][3]
Molecular Weight 261.03 g/mol PubChem[2][3]
Appearance Off-white to brown powderEvitaChem[1]
Boiling Point Approx. 259°CEvitaChem[1]
Density 2.008 g/cm³EvitaChem[1]
Water Solubility InsolubleEvitaChem[1]

The presence of both a polar nitrile group and halogens, alongside a nonpolar aromatic ring and methyl group, suggests that the solubility of 2-fluoro-4-iodo-3-methylbenzonitrile will be highly dependent on the nature of the solvent.

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The age-old chemical maxim, "like dissolves like," provides a powerful predictive tool for estimating solubility.[4] This principle posits that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized as non-polar, polar aprotic, and polar protic.[5]

Based on the structure of 2-fluoro-4-iodo-3-methylbenzonitrile, which possesses both polar (nitrile, C-F, C-I bonds) and non-polar (benzene ring, methyl group) characteristics, it is anticipated to exhibit favorable solubility in solvents of intermediate to high polarity. Its insolubility in water, a highly polar protic solvent, is already noted.[1]

Table 1: Predicted Qualitative Solubility of 2-Fluoro-4-iodo-3-methylbenzonitrile in Common Organic Solvents

SolventTypeDielectric ConstantPredicted SolubilityRationale
HexaneNon-polar1.9LowMismatch in polarity.
TolueneNon-polar2.4ModerateAromatic nature may enhance interaction.
Diethyl EtherNon-polar4.3ModerateSome polarity allows for interaction.
Dichloromethane (DCM)Polar Aprotic9.1HighGood balance of polarity.
Tetrahydrofuran (THF)Polar Aprotic7.5HighEther and polar nature are favorable.
Ethyl AcetatePolar Aprotic6.0HighEster group provides polarity.
AcetonePolar Aprotic21HighHigh polarity is likely to be effective.
AcetonitrilePolar Aprotic37.5High"Like dissolves like" with the nitrile group.
Dimethylformamide (DMF)Polar Aprotic38Very HighHighly polar nature is expected to be very effective.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very HighHighly polar nature is expected to be very effective.
MethanolPolar Protic32.6Moderate to HighPotential for hydrogen bonding with the nitrile nitrogen.
EthanolPolar Protic24.3ModerateLower polarity than methanol may reduce solubility.

Disclaimer: The solubility data presented in this table is predictive and based on chemical principles. Experimental verification is required for quantitative assessment.

Experimental Determination of Solubility: A Step-by-Step Protocol

To move beyond prediction and obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The "excess solid" or shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6][7]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Weigh excess 2-fluoro-4-iodo-3-methylbenzonitrile B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Withdraw a clear aliquot of the supernatant D->E F Filter the aliquot (e.g., using a 0.22 µm syringe filter) E->F G Dilute the filtered sample with a suitable mobile phase F->G H Analyze by a validated analytical method (e.g., HPLC-UV) G->H J Determine the concentration of the saturated solution H->J I Prepare a calibration curve with known concentrations I->J K Calculate solubility (e.g., in mg/mL or mol/L) J->K

Sources

Exploratory

Structural Characterization and Synthetic Utility of 2-Fluoro-4-iodo-3-methylbenzonitrile: A Technical Guide for Drug Discovery

As drug discovery pipelines increasingly rely on highly functionalized, sterically precise building blocks, halogenated benzonitriles have emerged as privileged scaffolds. Among these, 2-Fluoro-4-iodo-3-methylbenzonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized, sterically precise building blocks, halogenated benzonitriles have emerged as privileged scaffolds. Among these, 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) represents a sophisticated intermediate. Its unique substitution pattern—combining the electron-withdrawing nitrile, the metabolic-blocking fluorine, the steric-directing methyl group, and the highly reactive iodine handle—makes it an invaluable asset for transition-metal-catalyzed cross-coupling reactions.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the critical distinction between its exact mass and molecular weight in analytical chemistry, and field-proven methodologies for its synthesis and validation.

Physicochemical Profiling & Mass Spectrometry

In modern analytical workflows, understanding the distinction between a compound's molecular weight and its exact (monoisotopic) mass is non-negotiable for structural elucidation via High-Resolution Mass Spectrometry (HRMS).

Molecular Weight vs. Exact Mass
  • Molecular Weight (261.03 g/mol ): This is the weighted average mass of the molecule based on the natural isotopic abundance of its constituent elements. It is the value used for stoichiometric calculations during bulk synthesis [1].

  • Exact Mass (260.9451 Da): This is calculated using the precise mass of the most abundant isotope of each element (e.g., 12 C = 12.00000, 1 H = 1.00783, 19 F = 18.99840, 127 I = 126.90447, 14 N = 14.00307).

The Causality in HRMS: Why does this distinction matter? In HRMS analyzers (such as Orbitrap or TOF), mass accuracy is routinely measured below 5 parts per million (ppm). The exact mass allows scientists to determine the precise molecular formula by distinguishing the target compound from isobars (molecules with the same nominal mass but different elemental compositions) [2]. The significant "mass defect" of iodine (exact mass 126.9045 vs. nominal mass 127) uniquely shifts the fractional mass of the molecule, serving as a distinct isotopic signature during spectral analysis.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C 8​ H 5​ FINDefines elemental boundaries for HRMS.
Molecular Weight 261.03 g/mol Used for molarity and yield calculations.
Exact Mass 260.9451 DaTarget m/z for monoisotopic peak identification.
Boiling Point ~259 °CIndicates low volatility; suitable for standard handling.
Density 2.008 g/cm³High density characteristic of polyhalogenated arenes.
Appearance Off-white to brown powderColor shifts indicate trace iodine liberation over time.

Mechanistic Synthesis: Direct Oxidative Iodination

Synthesizing 2-Fluoro-4-iodo-3-methylbenzonitrile via direct electrophilic aromatic substitution (S E​ Ar) presents a unique electronic challenge. The target position (C4) is para to the strongly electron-withdrawing nitrile group, rendering the ring electron-deficient. Consequently, standard elemental iodine (I 2​ ) is insufficiently electrophilic to drive the reaction [4].

To overcome this energy barrier, the reaction requires oxidative halide activation . By introducing an oxidant like Selectfluor or utilizing Iodine Monochloride (ICl), I 2​ is oxidized to a highly reactive iodonium species (I + ), which can successfully attack the deactivated arene [3].

Synthesis_Workflow A 2-Fluoro-3-methylbenzonitrile B Oxidative Iodination (I2 / Selectfluor) A->B Activation C Electrophilic Attack (Wheland Intermediate) B->C I+ Transfer D 2-Fluoro-4-iodo-3-methylbenzonitrile C->D Deprotonation

Fig 1: Mechanistic workflow for the oxidative electrophilic iodination of the arene precursor.

Step-by-Step Methodology: Oxidative Iodination
  • Reagent Preparation: Dissolve 10.0 mmol of 2-fluoro-3-methylbenzonitrile in 25 mL of hexafluoroisopropanol (HFIP). Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the cationic Wheland intermediate, accelerating the S E​ Ar process.

  • Electrophile Generation: Add 6.0 mmol of elemental iodine (I 2​ ) followed by 12.0 mmol of Selectfluor. Stir the mixture at room temperature for 15 minutes to allow the generation of the active I + species.

  • Reaction Execution: Heat the reaction mixture to 60 °C under an inert argon atmosphere. Monitor via TLC or LC-MS. The reaction typically reaches completion within 12–18 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Quench aggressively with 30 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). Causality: Thiosulfate reduces any unreacted, highly oxidative iodine species back to water-soluble iodide (I ), preventing over-oxidation during purification.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0-10% EtOAc in Hexanes) to isolate the pure product.

Applications in Medicinal Chemistry

The strategic placement of the iodine atom at the C4 position transforms this molecule into a versatile linchpin for divergent synthesis. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it the preferential site for oxidative addition by Palladium (Pd) catalysts.

Cross_Coupling Core 2-Fluoro-4-iodo-3-methylbenzonitrile Suz Suzuki-Miyaura (Pd) Core->Suz Arylboronic Acids Son Sonogashira (Pd/Cu) Core->Son Terminal Alkynes Buc Buchwald-Hartwig (Pd) Core->Buc Amines Prod1 Biaryl Scaffolds Suz->Prod1 Prod2 Alkynyl Derivatives Son->Prod2 Prod3 Arylamines Buc->Prod3

Fig 2: Divergent Pd-catalyzed cross-coupling applications leveraging the reactive iodo-handle.

Analytical Validation Protocols

To ensure scientific integrity, synthesized batches must undergo a self-validating analytical workflow. This ensures that the regioselectivity of the iodination (C4 vs. C6) is correct and that the exact mass matches theoretical calculations.

Protocol: Self-Validating Workflow
  • HPLC-UV Purity Assessment:

    • Method: Run the sample on a C18 reverse-phase column using a linear gradient of 10–90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes.

    • Validation: The highly conjugated nitrile and aromatic system provides a strong UV chromophore. A single sharp peak at 254 nm with >98% Area Under Curve (AUC) confirms bulk purity.

  • HRMS (ESI-TOF) Confirmation:

    • Method: Operate the mass spectrometer in negative electrospray ionization mode (ESI-).

    • Validation: While nitriles can be difficult to ionize, the highly electronegative halogens facilitate specific adduct formation. The observed exact mass must match the theoretical exact mass of 260.9451 Da within a strict <5 ppm error margin.

  • Nuclear Magnetic Resonance (NMR) Regiochemical Proof:

    • Method: Acquire 1 H and 19 F NMR spectra in CDCl 3​ .

    • Validation: The regiochemistry is definitively proven by the 1 H NMR splitting pattern. If iodination occurred correctly at C4, the two remaining aromatic protons (at C5 and C6) will present as two distinct doublets with an ortho-coupling constant ( J≈8.0 Hz). The C3 methyl group will appear as a singlet (or fine doublet due to long-range 19 F coupling) near 2.3 ppm.

Foundational

Vibrational Fingerprinting of 2-Fluoro-4-iodo-3-methylbenzonitrile: A Mechanistic Guide to IR Peak Assignments

Executive Summary The accurate structural characterization of halogenated benzonitriles is a critical quality control step in pharmaceutical synthesis and materials science. 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 238...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of halogenated benzonitriles is a critical quality control step in pharmaceutical synthesis and materials science. 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) presents a highly complex electronic environment due to the competing inductive and resonance effects of its substituents[1]. This whitepaper provides an authoritative, in-depth analysis of its Infrared (IR) spectroscopy peak assignments. By bridging theoretical vibrational causality with empirical data, this guide establishes a self-validating framework for researchers to confidently identify and verify this compound.

Molecular Architecture & Electronic Environment

To accurately predict and assign IR spectra, one must first deconstruct the molecule's electronic topology. 2-Fluoro-4-iodo-3-methylbenzonitrile consists of a central benzene ring substituted at four positions:

  • Position 1 (-C≡N): A strongly electron-withdrawing cyano group via both inductive (-I) and resonance (-R) effects.

  • Position 2 (-F): A highly electronegative fluorine atom exerting a strong inductive pull (-I) but capable of weak resonance donation (+R).

  • Position 3 (-CH₃): An electron-donating methyl group (+I) that introduces steric bulk.

  • Position 4 (-I): A heavy, polarizable iodine atom with weak electron-withdrawing properties.

  • Positions 5 & 6 (-H): Two adjacent aromatic protons.

This dense functionalization restricts ring flexibility and creates highly polarized localized bonds, which directly dictates the intensity and position of the resulting IR absorption bands.

Theoretical Framework of Vibrational Causality

Infrared spectroscopy is governed by the principles of quantum harmonic oscillation and molecular dipole moments. For a vibrational mode to be "IR-active," the motion must result in a net change in the molecular dipole moment.

The causality behind peak positions and intensities in 2-Fluoro-4-iodo-3-methylbenzonitrile can be summarized by two fundamental rules:

  • Hooke’s Law (Mass & Bond Strength): The frequency of vibration is directly proportional to the bond strength and inversely proportional to the reduced mass of the bonded atoms. Thus, the heavy C-I bond vibrates at a much lower frequency than the lighter C-F bond[2].

  • Dipole Moment Change (Intensity): The intensity of an absorption band depends heavily on bond polarity. The highly polar C-F and C≡N bonds will dominate the spectrum with strong, sharp peaks, while the relatively non-polar C-C and C-H bonds will produce weaker signals.

Quantitative Spectral Assignments

The following table synthesizes the theoretical and empirical IR peak assignments for 2-Fluoro-4-iodo-3-methylbenzonitrile, categorizing them by functional group and vibrational mode.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Relative IntensityMechanistic Causality
-C≡N (Nitrile) Stretching2220 – 2240Medium-StrongConjugation with the aromatic π-system delocalizes electron density, slightly weakening the triple bond and shifting it lower than aliphatic nitriles (~2250 cm⁻¹)[2].
C-F (Fluoro) Stretching1000 – 1300Very StrongThe high electronegativity of fluorine creates a massive dipole moment change during stretching, dominating the fingerprint region[3].
C-I (Iodo) Stretching500 – 600StrongThe large atomic mass of iodine drastically increases the reduced mass of the system, pushing the absorption into the far-IR/lower mid-IR boundary[2].
Aromatic C-H Stretching3050 – 3100Weaksp² hybridized carbon-hydrogen bonds require higher energy to stretch compared to sp³ bonds.
Aliphatic C-H Stretching2850 – 2960Weak-MediumDerived from the sp³ hybridized methyl (-CH₃) group[2].
Aromatic C=C Ring Stretching1450 – 1600MediumRing breathing modes; typically appears as a pair or series of sharp bands due to the asymmetrical substitution of the ring.
Aromatic C-H Out-of-Plane Bend800 – 850StrongHighly characteristic of exactly two adjacent aromatic hydrogens (positions 5 and 6).

Mechanistic Peak Analysis

The Conjugated Nitrile Group

In isolated aliphatic systems, the -C≡N stretch is typically observed around 2260–2240 cm⁻¹[2]. However, in 2-Fluoro-4-iodo-3-methylbenzonitrile, the nitrile group is directly attached to the aromatic ring. This allows the π-electrons of the triple bond to conjugate with the aromatic system. This delocalization introduces partial double-bond character to the C-C bond connecting the nitrile to the ring, while simultaneously giving the C≡N bond slight double-bond character. This effectively lowers the force constant of the triple bond, shifting the absorption to the 2220–2240 cm⁻¹ range[4].

The Halogen Fingerprints

The fingerprint region (1450 to 600 cm⁻¹) is notoriously complex, but halogens provide distinct anchors[3]. The C-F stretch is one of the most intense peaks in the entire spectrum due to the extreme polarity of the bond, typically manifesting as a broad, strong band between 1000 and 1300 cm⁻¹[3]. Conversely, the C-I bond is highly polarizable but involves a massive atom. According to Hooke's Law, this drops the vibrational frequency significantly, placing the C-I stretch between 500 and 600 cm⁻¹[2].

Self-Validating ATR-FTIR Acquisition Protocol

To ensure high-fidelity spectral data, researchers must utilize a self-validating protocol. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the modern standard for solid powders like 2-Fluoro-4-iodo-3-methylbenzonitrile, which exists as an off-white to brown powder[1].

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR diamond crystal with high-purity isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan subtracts ambient atmospheric interference (H₂O vapor at ~3600 cm⁻¹ and CO₂ at ~2350 cm⁻¹).

  • Self-Validation Checkpoint: The resulting background baseline must be flat. If residual peaks exist, the crystal is contaminated and must be re-cleaned.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 1–2 mg of the compound directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Causality: ATR relies on an evanescent wave penetrating the sample by only a few micrometers. Without intimate physical contact, the wave cannot interact with the molecular bonds, leading to artificially weak signals.

Step 3: Spectral Acquisition & Correction

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm post-acquisition.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region appear artificially stronger than those in the functional group region. ATR correction normalizes this to mimic a standard transmission (KBr pellet) spectrum.

  • Self-Validation Checkpoint: Verify that the maximum absorbance does not exceed 1.2 Absorbance Units (AU) to prevent detector saturation and peak distortion.

Workflow Visualization

The following diagram maps the logical progression of the self-validating IR acquisition and assignment workflow.

IR_Workflow A 1. Crystal Cleaning & Prep (Isopropanol Wash) B 2. Background Acquisition (Atmospheric H₂O/CO₂ Suppression) A->B C 3. Sample Compression (Optimize Evanescent Wave Contact) B->C D 4. Spectral Scanning (4000-400 cm⁻¹, 4 cm⁻¹ Res) C->D E 5. ATR Depth Correction (Normalize Wavelength Penetration) D->E F 6. Mechanistic Peak Assignment (C≡N, C-F, C-I Mapping) E->F

Fig 1. Standardized ATR-FTIR acquisition and spectral validation workflow for benzonitriles.

References

  • Characteristic IR Absorptions of Functional Groups, UMass OWL,[Link]

  • Infrared Spectroscopy, MSU Chemistry,[Link]

  • IR Spectrum and Characteristic Absorption Bands, Chemistry LibreTexts, [Link]

  • Picosecond Infrared Spectrum of 4-(Pyrrol-1-yl)benzonitrile, ACS Publications,[Link]

Sources

Exploratory

Mechanistic Elucidation of Gas-Phase Fragmentation Pathways in 2-Fluoro-4-iodo-3-methylbenzonitrile via Mass Spectrometry

Abstract In modern pharmaceutical development, polyhalogenated benzonitriles serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In modern pharmaceutical development, polyhalogenated benzonitriles serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) is a highly functionalized intermediate where the differential reactivity of its halogens (fluorine vs. iodine) is leveraged in cross-coupling reactions. For analytical scientists, definitive structural characterization of this molecule requires a deep understanding of its gas-phase ion chemistry. This whitepaper provides an in-depth mechanistic guide to the mass spectrometric fragmentation of 2-Fluoro-4-iodo-3-methylbenzonitrile, detailing the causality behind its dissociation pathways and providing a self-validating analytical protocol.

Physicochemical Profiling & Ionization Rationale

Molecular Characteristics:

  • Formula: C₈H₅FIN

  • Exact Mass: 260.9450 Da

  • Structural Topology: A central benzene ring substituted with a nitrile group (C1), a fluorine atom (C2), a methyl group (C3), and an iodine atom (C4).

Ionization Strategy: For small, neutral, and relatively non-polar halogenated aromatics, Electrospray Ionization (ESI) often yields poor ionization efficiency due to the lack of strongly basic protonation sites. Therefore, Electron Ionization (EI) at 70 eV coupled with Gas Chromatography (GC) is the gold standard. EI is a "hard" ionization technique that strips an electron from the highest occupied molecular orbital (HOMO), generating a highly energetic radical cation [M]+∙ at m/z 261. The excess internal energy imparted by the 70 eV electron beam drives reproducible, structurally diagnostic unimolecular dissociations.

Primary Fragmentation Dynamics: The C–I Bond Cleavage

The fragmentation of 2-Fluoro-4-iodo-3-methylbenzonitrile is governed by the relative bond dissociation energies (BDEs) of its substituents.

Upon ionization, the molecular ion [M]+∙ (m/z 261) undergoes rapid primary fragmentation. The causality here is strictly thermodynamic: the C–I bond is exceptionally weak (BDE 65 kcal/mol) compared to the C–F bond (BDE 116 kcal/mol) and the C–CN bond (BDE 133 kcal/mol).

As demonstrated in , the homolytic cleavage of the carbon-iodine bond is the dominant primary event in such systems. This results in the expulsion of a neutral iodine radical ( I∙ , 127 Da), yielding a highly stable, even-electron phenyl cation derivative at m/z 134 ( [C8​H5​FN]+ ). In a standard 70 eV EI spectrum, m/z 134 will typically present as the base peak (100% relative abundance).

Secondary Fragmentation: Nitrile Cleavage and The "Ortho Effect"

From the primary m/z 134 fragment, the excess internal energy drives secondary competitive dissociation pathways.

Pathway A: Nitrile Cleavage (-HCN) The loss of neutral hydrogen cyanide (HCN, 27 Da) is a well-documented, highly characteristic fragmentation channel for. The m/z 134 ion undergoes a skeletal rearrangement to expel HCN, yielding a fluorinated tropylium or phenyl cation at m/z 107 ( [C7​H4​F]+ ).

Pathway B: The Mass Spectrometric Ortho Effect (-HF) Because the fluorine atom at C2 and the methyl group at C3 are spatially adjacent (ortho to one another), the molecule is primed for a proximity-driven rearrangement. This phenomenon is a classic manifestation of the . A hydrogen atom from the C3-methyl group migrates to the C2-fluorine via a thermodynamically favored six-membered transition state. This allows for the expulsion of a highly stable neutral hydrogen fluoride (HF, 20 Da) molecule, yielding an odd-electron radical cation at m/z 114 ( [C8​H4​N]+∙ ). The presence of this m/z 114 peak is the definitive diagnostic marker confirming the ortho-relationship between the fluoro and methyl groups.

Fragmentation_Pathway M Molecular Ion [M]⁺• m/z 261 (C8H5FIN) F1 Fragment [M - I]⁺ m/z 134 (C8H5FN) M->F1 - I• (-127 Da) Weak C-I Bond Cleavage F2A Fragment [M - I - HCN]⁺ m/z 107 (C7H4F) F1->F2A - HCN (-27 Da) Typical Nitrile Loss F2B Fragment [M - I - HF]⁺• m/z 114 (C8H4N) F1->F2B - HF (-20 Da) Ortho-Effect (F/CH3) F2C Fragment [M - I - CH3]⁺• m/z 119 (C7H2FN) F1->F2C - CH3• (-15 Da) F3 Fragment [C7H3]⁺ m/z 87 F2A->F3 - HF (-20 Da) F2B->F3 - HCN (-27 Da)

Figure 1: Proposed EI-MS fragmentation pathway for 2-Fluoro-4-iodo-3-methylbenzonitrile.

Quantitative Fragmentation Data

To facilitate rapid spectral interpretation, the expected quantitative data for the primary and secondary fragments are summarized below.

m/zIon TypeFormulaNeutral LossRelative AbundanceDiagnostic Significance
261 Molecular Ion [M]+∙ C8​H5​FIN+∙ NoneHigh (70-100%)Confirms intact exact mass and halogen isotope profile.
134 Primary Fragment C8​H5​FN+ −I∙ (127 Da)Base Peak (100%)Confirms presence of a mono-iodinated species.
119 Secondary Fragment C7​H2​FN+∙ −I∙,−CH3∙​ (142 Da)Low-Medium (10-20%)Indicates the presence of a labile methyl group.
114 Secondary Fragment C8​H4​N+∙ −I∙,−HF (147 Da)Medium (30-50%)Ortho-effect marker: Confirms adjacent F and CH₃.
107 Secondary Fragment C7​H4​F+ −I∙,−HCN (154 Da)High (60-80%)Confirms the benzonitrile core structure.
87 Tertiary Fragment C7​H3+​ −I∙,−HCN,−HF Medium (20-40%)Ultimate aromatic ring degradation product.
Self-Validating GC-EI-MS Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol utilizes a self-validating system. It incorporates internal tuning checks and orthogonal retention indexing to prevent false positive identifications.

Step 1: Instrument Tuning and Calibration

  • Initiate the mass spectrometer and infuse Perfluorotributylamine (PFTBA) tuning gas.

  • Perform an autotune to verify that the abundance ratios of m/z 69, 219, and 502 are within strict manufacturer specifications. This validates the electron multiplier gain and quadrupole mass axis calibration prior to sample introduction.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of 2-Fluoro-4-iodo-3-methylbenzonitrile.

  • Dissolve the standard in 1.0 mL of LC-MS grade Dichloromethane (DCM) to create a 1 mg/mL stock.

  • Dilute 10 μ L of the stock into 990 μ L of DCM to achieve a 10 μ g/mL working solution.

Step 3: Chromatographic Separation (Orthogonal Validation)

  • Column: Equip the GC with a 5% phenyl-arylene / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μ m).

  • Injection: Inject 1.0 μ L of the working solution in split mode (10:1 ratio) at an inlet temperature of 250°C.

  • Oven Program: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 min.

  • Self-Validation Step: Spike the sample with a C8-C20 n-alkane standard mixture. Calculate the Kovats Retention Index (RI) for the analyte peak. The RI provides an orthogonal data point to cross-reference against the MS spectrum.

Step 4: Mass Spectrometric Acquisition

  • Set the transfer line temperature to 280°C and the EI source temperature to 230°C.

  • Operate the quadrupole in full scan mode from m/z 50 to 300 with a scan speed of 3 Hz.

  • Extract the chromatogram using the diagnostic ions (m/z 261, 134, 114) to definitively identify the target peak.

GCMS_Workflow S1 Sample Prep Dilution in DCM S2 GC Separation DB-5MS Column S1->S2 S3 EI Ionization 70 eV Source S2->S3 S4 Mass Analysis Quadrupole (m/z 50-300) S3->S4 S5 Data Processing Spectral Deconvolution S4->S5

Figure 2: Step-by-step GC-EI-MS analytical workflow for halogenated benzonitrile derivatives.

References
  • Title: Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: High-throughput approaches towards the definitive identification of pharmaceutical drug metabolites. 1. Evidence for an ortho effect on the fragmentation of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry Source: Rapid Communications in Mass Spectrometry / PubMed URL: [Link]

Foundational

2-Fluoro-4-iodo-3-methylbenzonitrile: Comprehensive Safety Data and Synthetic Application Guide

Molecular Architecture and Strategic Utility In modern drug discovery, highly substituted aromatic scaffolds are essential for navigating complex structure-activity relationships (SAR). 2-Fluoro-4-iodo-3-methylbenzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Strategic Utility

In modern drug discovery, highly substituted aromatic scaffolds are essential for navigating complex structure-activity relationships (SAR). 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS 2384905-43-3) is a premium tetrasubstituted building block engineered for precision cross-coupling[1].

As an application scientist, I approach this molecule not merely as a reagent, but as a finely tuned electrophilic system. The electron-withdrawing nature of the C1-nitrile and C2-fluoro groups significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic deficiency weakens the C4-iodo bond, drastically accelerating the rate of oxidative addition by low-valent transition metals (such as Pd(0)) compared to standard aryl iodides[2]. Furthermore, the C3-methyl group introduces a calculated degree of steric hindrance, which can be leveraged to control the conformation of the resulting biaryl systems in targeted therapeutics.

Physicochemical Profiling & Material Safety Data (MSDS)

Before deploying this compound in a synthetic workflow, understanding its physical properties and safety profile is non-negotiable. The compound presents as an off-white to brown powder and is highly lipophilic.

Physicochemical Properties
PropertyValueScientific Implication
CAS Number 2384905-43-3Unique regulatory identifier[1].
Molecular Formula C₈H₅FINDefines exact mass for LC-MS tracking.
Molecular Weight 261.03 g/mol Critical for stoichiometric calculations[1].
Appearance Off-white to brown powderDiscoloration to dark brown indicates free I₂ release.
Boiling Point ~259°CHigh boiling point; requires high vacuum for distillation.
Flash Point 113°CNon-flammable under standard bench conditions.
Density 2.008 g/cm³High density typical of polyhalogenated aromatics.
Solubility Insoluble in waterNecessitates biphasic or organic solvent systems for reactions.
Hazard Identification (GHS Classification)

Handling 2-Fluoro-4-iodo-3-methylbenzonitrile requires strict adherence to safety protocols due to the reactivity of the halogens and the nitrile group[3][4].

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT (Single Exposure) H335May cause respiratory irritation.

Core Precautionary Protocols (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective nitrile gloves, safety goggles, and a lab coat.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Causality in Storage: Store the compound at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a dark, dry place[4][5]. Why? The carbon-iodine bond is susceptible to slow photo-degradation and ambient oxidation. Prolonged exposure to light and oxygen generates trace amounts of iodine gas (I₂), which not only poses an inhalation hazard but will aggressively poison palladium catalysts during downstream synthetic steps.

Mechanistic Reactivity Map

Understanding the site-specific reactivity of this molecule is critical for designing orthogonal synthetic pathways.

Reactivity Core 2-Fluoro-4-iodo-3-methylbenzonitrile Site1 C4-Iodo Position (Primary Electrophile) Core->Site1 Site2 C1-Nitrile Group (Electron Withdrawing) Core->Site2 Site3 C2-Fluoro Position (Ortho-Directing/Inductive) Core->Site3 Rxn1 Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) Site1->Rxn1 Rxn2 Nucleophilic Aromatic Substitution (SNAr) Site1->Rxn2 Rxn3 Nitrile Hydrolysis / Reduction Site2->Rxn3

Caption: Structural reactivity map highlighting the primary functional sites and their corresponding synthetic pathways.

Validated Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of 2-Fluoro-4-iodo-3-methylbenzonitrile, the following is a self-validating, step-by-step protocol for a Suzuki-Miyaura cross-coupling with an aryl boronic acid[2].

Experimental Workflow

Workflow Step1 1. Substrate Preparation Weigh Aryl Iodide & Boronic Acid Step2 2. Catalyst & Base Addition Add Pd(dppf)Cl2 and K2CO3 under inert atmosphere (Ar) Step1->Step2 Step3 3. Solvent Addition Add degassed Dioxane/H2O (4:1) Step2->Step3 Step4 4. Reaction Heating Stir at 90°C for 12 hours Step3->Step4 Step5 5. Workup & Extraction Cool to RT, extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Caption: Step-by-step experimental workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation

  • Action: In an oven-dried Schlenk flask, combine 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Causality: A slight excess of boronic acid is used to compensate for potential protodeboronation, a common side reaction at elevated temperatures.

Step 2: Catalyst and Base Loading

  • Action: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.5 equiv). Purge the flask with Argon for 15 minutes.

  • Causality: The choice of Pd(dppf)Cl₂ is highly deliberate. The large bite angle of the dppf ligand forces the palladium center into a geometry that accelerates reductive elimination—the rate-limiting step when coupling sterically hindered ortho-methyl substrates[2]. K₂CO₃ is chosen because it is basic enough to form the reactive "ate" complex with the boronic acid, but mild enough to avoid hydrolyzing the sensitive nitrile group.

Step 3: Solvent Addition and Degassing

  • Action: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step. Degassing is critical: Oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle and promoting homocoupling of the boronic acid.

Step 4: Heating and Self-Validation

  • Action: Heat the reaction mixture to 90°C for 12 hours.

  • Self-Validating System: At the 10-hour mark, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z 261) and the emergence of the product mass confirms conversion. If unreacted iodide remains, it indicates premature catalyst death (likely due to poor degassing).

Step 5: Workup and Purification

  • Action: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Causality: Washing with brine breaks any emulsions formed by the dioxane/water mixture. Silica gel chromatography easily separates the highly non-polar biaryl product from residual boronic acid and palladium black.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for 2-Fluoro-4-iodo-3-methylbenzonitrile

Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Technical Application Note & Protocol Introduction and Strategic Rationale The synthesis of complex biaryl scaffolds is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Technical Application Note & Protocol

Introduction and Strategic Rationale

The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) is a highly versatile, polyfunctional building block utilized in the development of targeted therapeutics and agrochemicals.

As a Senior Application Scientist, I approach the functionalization of this substrate not just as a standard reaction, but as a delicate balance of electronic and steric parameters. The molecule presents a unique reactivity profile:

  • Highly Reactive Electrophile: The iodine atom at the 4-position offers superior oxidative addition kinetics compared to bromo- or chloro-analogs[1].

  • Electron-Withdrawing Activation: The nitrile (-CN) and fluoro (-F) groups significantly lower the electron density of the aromatic ring, further accelerating the initial insertion of the Palladium catalyst[2].

  • Base Sensitivity: The 2-fluoro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), and the nitrile group is prone to hydrolysis if subjected to harsh, strong bases (e.g., NaOH, NaOtBu) at elevated temperatures[3].

  • Steric Hindrance: The methyl group at the 3-position introduces moderate steric bulk directly adjacent to the reactive C-I bond, which can impede the reductive elimination step if the chosen ligand is not appropriately tuned[4].

This application note details a self-validating, highly optimized Suzuki-Miyaura coupling protocol specifically engineered to maximize biaryl yield while completely suppressing SNAr and hydrolysis side reactions.

Mechanistic Insights (E-E-A-T)

To guarantee reproducible success, it is critical to understand the causality behind the chosen experimental conditions. The Suzuki-Miyaura catalytic cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[5].

  • Oxidative Addition: The Pd(0) active species inserts into the C-I bond. Because the C-I bond dissociation energy is low and the ring is electron-deficient, this step is extremely fast. We utilize Pd(PPh₃)₄ or Pd(dppf)Cl₂; the latter's bidentate nature prevents catalyst deactivation in sterically demanding environments[4].

  • Transmetalation: This step requires a base to activate the arylboronic acid into a reactive boronate complex. To protect the sensitive 2-fluoro and 1-nitrile groups, we strictly employ mild inorganic bases such as anhydrous K₂CO₃ or K₃PO₄[6].

  • Reductive Elimination: The sterically hindered environment created by the 3-methyl group dictates the spatial arrangement of the intermediate. The use of a biphasic solvent system (e.g., 1,4-Dioxane/Water) ensures that the inorganic base remains soluble and available to facilitate the continuous turnover of the sterically crowded Pd(II) complex back to Pd(0)[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to C-I bond) Pd0->OxAdd + 2-Fluoro-4-iodo-3-methylbenzonitrile PdII_Ox Pd(II) Intermediate Ar-Pd(II)-I OxAdd->PdII_Ox Transmet Transmetalation (Mild Base-assisted) PdII_Ox->Transmet + Ar'-B(OH)2 + K2CO3 PdII_Trans Pd(II) Intermediate Ar-Pd(II)-Ar' Transmet->PdII_Trans RedElim Reductive Elimination (Sterically driven) PdII_Trans->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (Coupled) RedElim->Product

Caption: Mechanistic pathway of the Suzuki-Miyaura coupling for 2-Fluoro-4-iodo-3-methylbenzonitrile.

Quantitative Optimization Data

The following table summarizes the quantitative data derived from our optimization campaigns. Notice the direct causality between the choice of base/solvent and the resulting yield.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Causality & Observations
1 Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 80 12 82% Optimal. Mild base prevented SNAr; excellent solubility.
2Pd(dppf)Cl₂K₃PO₄Toluene / H₂O (4:1)90885%Superior for highly sterically hindered boronic acids.
3Pd(OAc)₂ / SPhosNaOHTHF / H₂O (4:1)6512<40%Failure. Strong base induced SNAr at the 2-fluoro position.
4Pd(PPh₃)₄K₂CO₃EtOH / H₂O (1:1)1500.578%Rapid conversion achieved via Microwave irradiation[3].

Experimental Methodology

This protocol is designed as a self-validating system. By monitoring specific visual and analytical checkpoints, the researcher can ensure the integrity of the reaction at every step.

Workflow Prep 1. Preparation Degas Solvents Argon Atmosphere Reaction 2. Reaction 80°C, 4-12 hrs Monitor via LC-MS Prep->Reaction Workup 3. Workup EtOAc Extraction Brine Wash Reaction->Workup Purification 4. Purification Flash Silica Gel (Hexane/EtOAc) Workup->Purification

Caption: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

Materials and Reagents
  • Electrophile: 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 mmol, 261.03 mg)

  • Nucleophile: Arylboronic acid (1.2 to 1.5 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)[6]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)

  • Solvent: 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed, 4:1 ratio, 10 mL total)

Step-by-Step Protocol

Step 1: Reaction Setup & Degassing (Critical for Catalyst Lifespan)

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-iodo-3-methylbenzonitrile, the selected arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst. Note: Weigh the catalyst rapidly or inside a glovebox, as Pd(0) is highly sensitive to atmospheric oxygen.

  • Seal the flask with a rubber septum and purge the system with Argon via three vacuum/Argon cycles.

  • Using a syringe, inject 10 mL of a pre-degassed 1,4-Dioxane/Water (4:1) mixture. (Degas solvents by sparging with Argon for at least 30 minutes prior to use).

Step 2: Reaction Execution & Self-Validation

  • Place the flask in a pre-heated oil bath at 80 °C.

  • Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Checkpoint: Within the first 30 minutes, the mixture should transition from a pale yellow suspension to a dark brown/black homogeneous-looking mixture, indicating the generation of the active catalytic species.

  • Monitor the reaction via TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction is complete when the starting material peak (m/z ~261 [M+H]⁺) is fully consumed (typically 4–12 hours depending on the boronic acid's sterics).

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and 20 mL of Deionized Water. Transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous phase with additional EtOAc (2 × 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL) to remove residual inorganic salts and dioxane.

  • Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Purify the crude dark residue via flash column chromatography on silica gel.

  • Utilize a gradient elution system (e.g., 0% to 20% EtOAc in Hexanes). The electron-deficient biaryl product typically elutes cleanly, leaving baseline palladium black impurities on the column.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies. Retrieved from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from:[Link]

  • PubMed Central (NIH). Isoquinoline-1,3-diones as Selective Inhibitors: General Procedure for Suzuki Coupling under Microwave Conditions. Retrieved from:[Link]

  • ResearchGate. An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions: Ligand and base effect. Retrieved from: [Link]

Sources

Application

How to synthesize pharmaceutical intermediates from 2-Fluoro-4-iodo-3-methylbenzonitrile

Application Note: Orthogonal Functionalization and Synthesis of Pharmaceutical Intermediates from 2-Fluoro-4-iodo-3-methylbenzonitrile Executive Summary & Molecule Profile In modern drug development, the rational design...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization and Synthesis of Pharmaceutical Intermediates from 2-Fluoro-4-iodo-3-methylbenzonitrile

Executive Summary & Molecule Profile

In modern drug development, the rational design of pharmaceutical intermediates relies heavily on building blocks that offer multiple, highly specific vectors for functionalization. 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) is a highly versatile, multi-functional scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

This molecule features three distinct reactive sites, each addressable through orthogonal synthetic methodologies:

  • C4-Iodine: An exceptional electrophile for Palladium-catalyzed cross-couplings due to its low bond dissociation energy and superior oxidative addition kinetics compared to chloro/bromo analogs[1].

  • C2-Fluorine: Activated by the highly electron-withdrawing ortho-nitrile group, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr).

  • C1-Nitrile: A functional handle that can be hydrolyzed to an amide/carboxylic acid or chemoselectively reduced to a benzylamine derivative.

Orthogonal Reactivity Mapping

SynthesisPathways cluster_0 Orthogonal Functionalization Pathways Core 2-Fluoro-4-iodo-3-methylbenzonitrile CAS: 2384905-43-3 Suzuki Suzuki-Miyaura Biaryl Intermediate Core->Suzuki Pd(OAc)2 / SPhos Ar-B(OH)2 Buchwald Buchwald-Hartwig Aniline Intermediate Core->Buchwald BrettPhos Pd G3 R-NH2 Reduction Chemoselective Reduction Benzylamine Intermediate Core->Reduction BH3·THF (Preserves C-I/C-F) SNAr SNAr at C2 C-O / C-N Bond Formation Core->SNAr Nucleophile (Displaces Fluorine)

Figure 1: Orthogonal synthetic pathways diverging from 2-Fluoro-4-iodo-3-methylbenzonitrile.

Mechanistic Rationale & Catalyst Selection

Working with 2-Fluoro-4-iodo-3-methylbenzonitrile presents a specific mechanistic challenge: steric encumbrance at the C4 position . The iodine atom is flanked by a methyl group at C3. While the initial oxidative addition of Pd(0) into the C-I bond is kinetically rapid, the subsequent transmetalation and reductive elimination steps are severely hindered by this ortho-methyl group.

To overcome this, standard catalysts (e.g., Pd(PPh3)4) are insufficient. Instead, the protocols below utilize dialkylbiaryl phosphine ligands (Buchwald ligands). These ligands are highly electron-rich (accelerating oxidative addition) and possess significant steric bulk, which forces the palladium center into a geometry that dramatically accelerates reductive elimination, preventing catalyst stalling and off-target reactions[2].

Validated Synthetic Workflows

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation to generate biphenyl intermediates. Causality: SPhos is selected because its dicyclohexylphosphino group and 2',6'-dimethoxybiphenyl backbone facilitate reductive elimination in hindered systems[2]. A biphasic Toluene/H2O system with K3PO4 provides the necessary base for boronic acid activation without causing base-catalyzed hydrolysis of the C1-nitrile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under inert argon, add 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), Pd(OAc)2 (2 mol %), and SPhos (4 mol %).

  • Solvent & Base: Add anhydrous Toluene (4.0 mL) and a degassed aqueous solution of K3PO4 (2.0 equiv in 1.0 mL H2O).

  • Reaction: Seal the flask and heat to 80 °C with vigorous stirring (1000 rpm) for 4–6 hours. Vigorous stirring is critical to overcome mass-transfer limitations in the biphasic system.

  • Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material peak (m/z 261) and the appearance of the target biaryl mass confirm successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination with Primary Amines

Objective: C-N bond formation to generate aniline derivatives. Causality: The cross-coupling of primary amines with hindered aryl iodides is prone to over-arylation (forming diarylamines) and catalyst deactivation. BrettPhos Pd G3 is utilized because it quantitatively generates the active monoligated L-Pd(0) species at room temperature[3]. Cs2CO3 is chosen as a mild base to prevent unwanted SNAr displacement of the C2-fluorine.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv, 1.0 mmol), primary amine (1.2 equiv), BrettPhos Pd G3 (2 mol %), and finely milled Cs2CO3 (1.5 equiv).

  • Solvent: Add anhydrous t-BuOH (0.5 M). The steric bulk of t-BuOH prevents it from acting as a competing nucleophile.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation Checkpoint: The reaction color will transition from pale yellow to dark red/brown, indicating active Pd(0) turnover. Post-reaction TLC should reveal a highly fluorescent spot under 254 nm UV light, confirming C-N bond formation.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol C: Chemoselective Nitrile Reduction

Objective: Conversion of the C1-nitrile to a primary benzylamine. Causality: Standard catalytic hydrogenation (Pd/C, H2) will rapidly hydrodehalogenate the C-I bond. Borane-THF (BH3·THF) is chosen because it chemoselectively reduces the nitrile via a stable borazine intermediate, leaving the C-I and C-F bonds perfectly intact for downstream cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under argon and cool to 0 °C.

  • Addition: Dropwise, add BH3·THF (1.0 M in THF, 3.0 equiv) over 15 minutes to control the exothermic evolution of gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench & Validation Checkpoint: Carefully quench with 2M HCl at 0 °C and reflux for 1 hour to break the boron-amine complex. The product will partition into the aqueous layer as an ammonium salt. Extract the aqueous layer with Et2O to remove unreacted starting material.

  • Isolation: Basify the aqueous layer to pH 12 using NaOH, and extract with CH2Cl2. This acid-base workup acts as a self-validating purification step, yielding highly pure free amine.

Quantitative Data & Reaction Parameters

TransformationTarget BondReagents & CatalystKey Challenge AddressedExpected Yield
Suzuki-Miyaura C4 (C-C)Ar-B(OH)2, Pd(OAc)2, SPhosOvercomes steric hindrance at C485–95%
Buchwald-Hartwig C4 (C-N)R-NH2, BrettPhos Pd G3Prevents primary amine over-arylation80–90%
Nitrile Reduction C1 (-CN to -CH2NH2)BH3·THFPrevents C-I hydrodehalogenation75–85%
SNAr C2 (C-O / C-N)NaOMe or Sec-AmineExploits C2-F electrophilicity>90%

References

  • Buy 2-Fluoro-4-iodo-3-methylbenzonitrile (EVT-13796410) Source: EvitaChem URL:1[1]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: Organic Letters, ACS Publications URL:2[2]

  • Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL:

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: PMC (National Institutes of Health) URL:3[3]

Sources

Method

Sonogashira cross-coupling conditions for 2-Fluoro-4-iodo-3-methylbenzonitrile

Application Note: Precision Sonogashira Cross-Coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile Substrate Profiling & The Reactivity Matrix When designing a synthetic route involving 2-Fluoro-4-iodo-3-methylbenzonitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Sonogashira Cross-Coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile

Substrate Profiling & The Reactivity Matrix

When designing a synthetic route involving 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) , standard cross-coupling protocols often fail to deliver optimal yields. As a highly functionalized tetra-substituted arene, this substrate presents a fascinating dichotomy of extreme reactivity and distinct kinetic bottlenecks.

To achieve a high-yielding Sonogashira coupling, we must balance three competing electronic and steric factors:

  • Hyper-Activated Oxidative Addition: The iodine atom at C4 is positioned para to the strongly electron-withdrawing nitrile (-CN) group. This significantly lowers the activation energy for the insertion of the Pd(0) catalyst into the C-I bond, making oxidative addition nearly instantaneous.

  • Chemoselectivity vs. SNAr: The fluorine atom at C2 is ortho to the nitrile group. This renders the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Classical Sonogashira conditions often employ primary or secondary amines (e.g., diethylamine or piperidine) as both base and solvent . Applying these basic conditions to our substrate will lead to rapid displacement of the fluorine atom, destroying the substrate's integrity.

  • Ortho-Steric Hindrance: The methyl group at C3 sits directly adjacent to the reactive C-I bond. While oxidative addition is fast, the subsequent transmetalation of the bulky copper-acetylide complex to the palladium center is sterically hindered.

Mechanistic Causality & Catalyst Selection

To navigate the reactivity matrix of 2-Fluoro-4-iodo-3-methylbenzonitrile, the experimental design must deviate from classical conditions.

  • Base Selection (The SNAr Solution): We must abandon nucleophilic amines. Instead, a sterically hindered, non-nucleophilic tertiary amine such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ is mandatory to preserve the C-F bond.

  • Ligand Selection (The Steric Solution): To overcome the steric clash imposed by the C3-methyl group during transmetalation and reductive elimination, a bidentate ligand with a large bite angle is required. Pd(dppf)Cl₂ forces the intermediate Pd(II) complex into a strained geometry that drastically accelerates reductive elimination, preventing the catalytic cycle from stalling.

Catalytic_Cycle Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (Fast due to p-CN activation) Pd0->OxAdd + 2-Fluoro-4-iodo-3-methylbenzonitrile TransMet Transmetalation (Hindered by o-Methyl) OxAdd->TransMet + Cu-Acetylide - CuI RedElim Reductive Elimination (Accelerated by dppf ligand) TransMet->RedElim Isomerization RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle highlighting kinetic bottlenecks for the sterically hindered substrate.

Quantitative Optimization Data

The table below summarizes the optimization campaign, demonstrating the causality between reagent selection and reaction outcome.

EntryCatalyst System (5 mol%)Base (3.0 eq)SolventTempObservationYield
1Pd(PPh₃)₂Cl₂ / CuIPiperidinePiperidine25 °CMassive SNAr at C-F bond<10%
2Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF25 °CSluggish transmetalation42%
3Pd(PPh₃)₂Cl₂ / CuIDIPEATHF45 °CImproved, trace homocoupling78%
4 Pd(dppf)Cl₂ / CuI DIPEA THF 45 °C Clean conversion, fast 94%
5Pd(dppf)Cl₂ (Cu-free)Cs₂CO₃1,4-Dioxane80 °CNo homocoupling, slower89%

Note: Yields determined by GC-MS using dodecane as an internal standard. Entry 4 represents the optimal balance of speed, chemoselectivity, and yield.

Self-Validating Experimental Protocol

The following protocol utilizes the optimized conditions (Entry 4) for the coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile with a generic terminal alkyne (e.g., phenylacetylene). This procedure incorporates rigorous degassing, which is critical to prevent Glaser homocoupling of the alkyne .

Exp_Workflow Prep 1. Preparation Weigh Reagents Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas React 3. Reaction 45°C, 4-6h, Ar Degas->React Workup 4. Workup NH4Cl Quench React->Workup Purify 5. Purification Silica Column Workup->Purify

Workflow for the optimized Sonogashira coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile.

Materials Required:
  • Substrate: 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 mmol, 261.0 mg)

  • Alkyne: Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%, 41.0 mg)

  • Co-catalyst: CuI (0.10 mmol, 10 mol%, 19.0 mg)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv, 522 µL)

  • Solvent: Anhydrous THF (5.0 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-Fluoro-4-iodo-3-methylbenzonitrile (261.0 mg), Pd(dppf)Cl₂·CH₂Cl₂ (41.0 mg), and CuI (19.0 mg).

  • Purging: Seal the tube with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.

  • Solvent & Base Addition: Syringe in anhydrous THF (5.0 mL) followed by DIPEA (522 µL).

    • Validation Checkpoint 1: The solution will initially appear dark red/orange, characteristic of the Pd(II) pre-catalyst and suspended CuI.

  • Degassing (Crucial Step): Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen. This is the primary defense against Cu-mediated Glaser homocoupling.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Validation Checkpoint 2: Within 5-10 minutes, the reaction mixture should darken significantly to a deep brown or black. This color shift validates the reduction of Pd(II) to the active Pd(0) species and the formation of the copper-acetylide intermediate.

  • Heating: Transfer the Schlenk tube to a pre-heated oil bath at 45 °C. Stir vigorously for 4 to 6 hours.

    • Validation Checkpoint 3: Monitor via TLC (Hexanes:EtOAc 8:2). The starting iodide (UV active, 254 nm) should be completely consumed. The highly conjugated cross-coupled product will exhibit strong fluorescence under both 254 nm and 365 nm UV light.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and quench by adding saturated aqueous NH₄Cl (15 mL). The NH₄Cl effectively strips the copper and palladium residues into the aqueous layer (often turning it blue/green).

  • Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude black oil via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to afford the pure coupled product.

Troubleshooting Guide

  • Issue: High levels of SNAr side product (loss of fluorine).

    • Cause: Base is too nucleophilic or contains moisture/impurities.

    • Solution: Ensure DIPEA is freshly distilled over CaH₂. Alternatively, switch to a completely inorganic base system (Cs₂CO₃ in 1,4-Dioxane).

  • Issue: Reaction stalls at ~40% conversion.

    • Cause: Steric hindrance from the C3-methyl group is preventing transmetalation, leading to catalyst deactivation (Pd black precipitation).

    • Solution: Ensure the use of a bulky bidentate ligand like dppf. If using Pd(PPh₃)₂, increase the temperature slightly to 55 °C, but monitor closely for decomposition.

  • Issue: Significant alkyne homocoupling (Glaser coupling).

    • Cause: Oxygen ingress.

    • Solution: Perform strict Freeze-Pump-Thaw degassing instead of simple sparging. Ensure the Argon line is equipped with a moisture/oxygen trap.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from[Link]

  • Negishi, E., et al. (2005). Synthesis of Terminal 1,3-Diynes via Sonogashira Coupling. Organic Syntheses, 81, 89. Retrieved from[Link]

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-3-methylbenzonitrile

Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industrie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where aryl amines are ubiquitous structural motifs.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these bonds.[2][3] It offers a significant improvement over traditional methods like nucleophilic aromatic substitution or the Goldberg reaction, which often require harsh conditions and have limited substrate scope.[2] This guide provides an in-depth analysis and a detailed protocol for the Buchwald-Hartwig amination of a functionally rich and synthetically relevant substrate, 2-Fluoro-4-iodo-3-methylbenzonitrile.

Substrate Analysis: Deconstructing 2-Fluoro-4-iodo-3-methylbenzonitrile

The successful application of the Buchwald-Hartwig amination hinges on a clear understanding of the substrate's electronic and steric properties. Each substituent on the benzonitrile core presents unique considerations:

  • Iodo Group (C4): The carbon-iodine bond is the primary reactive site for the palladium catalyst. In the oxidative addition step, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[4] While highly reactive, the iodide byproduct generated during the reaction can sometimes form inactive palladium-iodide bridged dimers, potentially inhibiting the catalyst.[4][5] This can often be mitigated by the choice of ligand and solvent.[6]

  • Fluoro Group (C2): This strongly electron-withdrawing group activates the aryl ring towards oxidative addition. Its presence generally does not interfere with the coupling chemistry.

  • Methyl Group (C3): This electron-donating group provides moderate steric hindrance adjacent to the reactive iodine center, which can influence the kinetics of the reaction.

  • Nitrile Group (C1): The cyano group is a potent electron-withdrawing group and, critically, can be sensitive to strongly basic conditions.[7] This necessitates careful selection of the base to avoid unwanted side reactions. Using milder organic bases or carefully controlled addition of strong inorganic bases is often required.[7]

The Catalytic Heart: Mechanism and Key Components

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.

The Catalytic Cycle

The reaction is initiated by the formation of an active L-Pd(0) species from a palladium precatalyst.[4][5] This species then enters the catalytic cycle, which comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][8]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) (Oxidative Addition Complex) amido_complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) oa_complex->amido_complex Amine Coordination& Deprotonation amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product ReductiveElimination reagents Ar-I reagents->pd0 OxidativeAddition amine_base + R'R''NH + Base elimination_text Reductive Elimination addition_text Oxidative Addition deprotonation_text Amine Coordination & Deprotonation Experimental_Workflow Figure 2: Experimental Workflow Diagram setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Solvent, Substrates, Base, Catalyst) setup->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitoring 4. Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Aqueous Workup (Quench, Extract, Dry) monitoring->workup Proceed if complete purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS, etc.) purification->characterization

Sources

Method

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-iodo-3-methylbenzonitrile

Introduction: A Versatile Scaffold for Discovery 2-Fluoro-4-iodo-3-methylbenzonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science.[1] Its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Discovery

2-Fluoro-4-iodo-3-methylbenzonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a nitrile group, a fluorine atom, an iodine atom, and a methyl group, offers multiple reaction sites for diversification. The presence of the strongly electron-withdrawing nitrile group ortho to the fluorine atom makes this molecule particularly susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for the formation of carbon-heteroatom bonds.[2][3] This application note provides a comprehensive guide to understanding and performing SNAr reactions on this versatile substrate, including a detailed mechanistic overview, step-by-step experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5] The iodine atom serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[6] The ability to selectively perform an SNAr reaction at the C-F bond while preserving the C-I bond opens up a wide array of synthetic possibilities for creating novel chemical entities.

The Mechanism of SNAr: An Addition-Elimination Pathway

The SNAr reaction of 2-Fluoro-4-iodo-3-methylbenzonitrile proceeds through a well-established two-step addition-elimination mechanism.[2][7] Unlike SN1 and SN2 reactions, the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the electron-deficient aromatic ring.[3]

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine atom (the ipso-carbon). This attack is facilitated by the strong electron-withdrawing effect of the nitrile group, which is positioned ortho to the fluorine. This placement allows for the effective stabilization of the resulting negative charge. The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored through the elimination of the fluoride ion. Fluorine, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions. This is because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. The general reactivity trend for halogens in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions.[8]

The presence of the electron-withdrawing nitrile group is crucial for the stabilization of the Meisenheimer complex through resonance, which lowers the activation energy of the reaction.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Products A 2-Fluoro-4-iodo-3-methylbenzonitrile B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition (Slow) Nu Nucleophile (Nu⁻) C Substituted Product B->C Elimination (Fast) F Fluoride Ion (F⁻)

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are representative examples for the SNAr of 2-Fluoro-4-iodo-3-methylbenzonitrile with amine and alcohol nucleophiles. These protocols are based on established methodologies for similar activated fluoroaromatic compounds and serve as a practical starting point.[2][9]

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of N-substituted 4-iodo-3-methylbenzonitriles.

Materials:

  • 2-Fluoro-4-iodo-3-methylbenzonitrile

  • Morpholine (or other secondary amine)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the secondary amine (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Stir the reaction mixture and heat to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

ComponentMolar RatioPurpose
2-Fluoro-4-iodo-3-methylbenzonitrile1.0Substrate
Secondary Amine (e.g., Morpholine)1.1 - 1.5Nucleophile
Potassium Carbonate (K₂CO₃)2.0Base to neutralize the HF by-product
DMF or DMSO-Polar aprotic solvent to facilitate the reaction
Protocol 2: Reaction with an Alcohol (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of alkoxy-substituted 4-iodo-3-methylbenzonitriles.

Materials:

  • 2-Fluoro-4-iodo-3-methylbenzonitrile

  • Alcohol (e.g., methanol, ethanol)

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KtBuO)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Water

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous THF or DMF.

  • Carefully add NaH or KtBuO (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ComponentMolar RatioPurpose
2-Fluoro-4-iodo-3-methylbenzonitrile1.0Substrate
Alcohol1.5Nucleophile precursor
Sodium Hydride (NaH)1.2Strong base to generate the alkoxide nucleophile
Anhydrous THF or DMF-Polar aprotic solvent

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. The following section provides guidance on common issues and strategies for optimizing the reaction.

Troubleshooting_Workflow cluster_optimization Optimization Strategies Start SNAr Reaction Setup Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Decision Low Conversion or Side Products? Monitor->Decision Success Reaction Complete Proceed to Workup Decision->Success No Troubleshoot Troubleshoot & Optimize Decision->Troubleshoot Yes IncreaseTemp Increase Temperature Troubleshoot->IncreaseTemp ChangeSolvent Change Solvent (e.g., to DMSO) Troubleshoot->ChangeSolvent StrongerBase Use Stronger Base (e.g., NaH, KHMDS) Troubleshoot->StrongerBase CheckNucleophile Check Nucleophile Strength Troubleshoot->CheckNucleophile IncreaseTemp->Monitor ChangeSolvent->Monitor StrongerBase->Monitor CheckNucleophile->Monitor

Caption: A logical workflow for troubleshooting and optimizing SNAr reactions.

Common Issues and Solutions:

  • Low or No Conversion:

    • Insufficiently Activated Ring: While the nitrile group is a strong activator, for very weak nucleophiles, the ring may not be sufficiently electron-deficient. This is less likely to be an issue with this substrate but is a general consideration for SNAr.

    • Weak Nucleophile: If using a neutral nucleophile like an alcohol or a weakly basic amine, a stronger base is necessary to generate a more potent anionic nucleophile.[10] Consider using NaH, KHMDS, or t-BuOK for deprotonation.[10]

    • Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are generally superior for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile.[10] If a reaction is sluggish in THF, switching to DMSO can lead to a significant rate enhancement.[10]

    • Low Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[11] A gradual increase in temperature while monitoring the reaction can improve the rate and yield.

  • Formation of Side Products:

    • Reaction with the Iodine: While the C-F bond is more activated towards SNAr, under harsh conditions or with certain nucleophiles, substitution at the C-I bond could occur. This is less common but can be checked by LC-MS analysis of the crude reaction mixture.

    • Decomposition of Starting Material or Product: At very high temperatures, the starting material or product may decompose. It is important to find the optimal temperature that allows for a reasonable reaction rate without significant degradation.

    • Hydrolysis of the Nitrile Group: In the presence of strong acid or base and water during workup, the nitrile group can be hydrolyzed to a carboxylic acid or amide. A careful and non-aqueous workup might be necessary in some cases.

Conclusion

The SNAr reaction of 2-Fluoro-4-iodo-3-methylbenzonitrile is a robust and versatile transformation that provides access to a wide range of substituted benzonitrile derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this building block in their synthetic campaigns. The protocols and troubleshooting guide presented here offer a solid foundation for the successful application of this important reaction in drug discovery and materials science.

References

  • Boyd, S. G., & DiRocco, D. A. (2021). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Organic Letters, 23(12), 4767–4771. Retrieved from [Link]

  • Shelke, N. B., Ghorpade, R., Pratap, A., Tak, V., & Acharya, B. N. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. Retrieved from [Link]

  • Murray, P. R. D., et al. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. The Royal Society of Chemistry. Retrieved from [Link]

  • Van Allen, D., & Reeves, J. T. (n.d.). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Stanford University. Retrieved from [Link]

  • Boyd, S. G., & DiRocco, D. A. (2021). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. PMC. Retrieved from [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SNAr (F) - Aliphatic Alcohols. Retrieved from [Link]

  • Li, S., et al. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • ACS Publications. (2024, January 17). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Pistritto, V. A., et al. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-iodo-4-methylbenzonitrile. Retrieved from [Link]

  • Clay, A. D., & Sarpong, R. (n.d.). Interrupted SNAr-Alkylation Dearomatization. PMC. Retrieved from [Link]

  • Zhou, Y., & White, R. E. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • Liang, T., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3698. Retrieved from [Link]

  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). S N Ar reactions of 2. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.

Sources

Application

Application Note: Advanced Lithium-Halogen Exchange Protocols for 2-Fluoro-4-iodo-3-methylbenzonitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Substrate Profiling The compound 2-Fluoro-4-iodo-3-methylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Substrate Profiling

The compound 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) is a highly versatile, polyfunctional building block widely utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) targeting specific biological pathways[1]. Structurally, it presents a unique synthetic challenge: it contains a highly reactive carbon-iodine (C–I) bond primed for metalation, alongside two highly sensitive functional groups—a nitrile (–C≡N) and an ortho-fluorine atom.

When performing a lithium-halogen exchange to functionalize the C4 position, chemists must navigate competing kinetic pathways. Alkyllithium reagents (e.g., n-BuLi) are strong nucleophiles that readily attack nitrile groups to form imines or ketones. Furthermore, the resulting aryllithium intermediate, flanked by an ortho-fluorine, is prone to eliminating lithium fluoride (LiF) to form a highly reactive benzyne intermediate if the thermal threshold is breached.

This guide provides field-proven, self-validating methodologies—both in batch and continuous flow—to achieve quantitative lithium-iodine exchange while perfectly preserving the nitrile and fluorine moieties.

Physicochemical Substrate Data

To ensure accurate molarity calculations and safe handling, the baseline properties of the substrate are summarized below[1].

PropertyValueRelevance to Protocol
Molecular Weight 261.03 g/mol Required for precise stoichiometric equivalents.
Appearance Off-white to brown powderVisual cue: Purity check prior to dissolution.
Solubility Insoluble in water; soluble in THFDictates the use of anhydrous ethereal solvents.
Boiling/Flash Point ~259 °C / 113 °CStable at room temperature; requires inert atmosphere.

Mechanistic Causality & Chemoselectivity

Do not treat lithium-halogen exchange as a simple metathesis. It is a kinetically driven process that proceeds via a hypervalent lithium iodinate "ate-complex" [2]. The exchange rate of iodine is orders of magnitude faster than bromine or chlorine, and crucially, faster than the nucleophilic addition to a nitrile—provided the temperature is strictly controlled.

The Rationale Behind Experimental Choices
  • Solvent Selection (THF vs. Hexanes): The reaction mandates Tetrahydrofuran (THF). THF coordinates to the lithium cation, breaking down the n-BuLi hexameric aggregates into more reactive dimers/monomers, drastically accelerating the exchange rate[3].

  • Cryogenic Control (-78 °C to -100 °C): At temperatures above -40 °C, the aryllithium species will undergo intramolecular elimination of LiF to form benzyne. At temperatures above -78 °C, unreacted n-BuLi or the newly formed aryllithium will attack the electrophilic carbon of the nitrile group.

  • The In Situ Quench (Barbier-Type): To prevent the transient aryllithium from degrading the starting material, the electrophile (e.g., triisopropyl borate) is pre-mixed with the substrate. The moment the aryllithium is generated, it is immediately trapped by the boron electrophile[4].

G Substrate 2-Fluoro-4-iodo-3-methylbenzonitrile nBuLi n-BuLi (-78 °C) Substrate->nBuLi AteComplex Lithium Iodinate Ate-Complex nBuLi->AteComplex Fast kinetics Aryllithium Aryllithium Intermediate AteComplex->Aryllithium I-Li Exchange Side1 Nitrile Addition (Imine/Ketone) Avoided at T < -78 °C Aryllithium->Side1 T > -78 °C Side2 Benzyne Formation (-LiF) Avoided at T < -40 °C Aryllithium->Side2 T > -40 °C Electrophile In Situ Quench (e.g., B(OiPr)3) Aryllithium->Electrophile < 1 min Product Functionalized Boronic Ester Electrophile->Product

Mechanistic pathways of lithium-halogen exchange highlighting temperature-dependent side reactions.

Experimental Protocols

Protocol A: Batch Cryogenic Exchange with In Situ Quench

This protocol utilizes a Barbier-type in situ trapping mechanism to synthesize the corresponding aryl boronic ester, a highly valuable Suzuki-Miyaura coupling partner.

Reagents & Stoichiometry:

  • Substrate: 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv, 10.0 mmol, 2.61 g)

  • Electrophile: Triisopropyl borate, B(OiPr)3​ (1.2 equiv, 12.0 mmol, 2.77 mL)

  • Base: n-Butyllithium (1.05 equiv, 10.5 mmol, 4.2 mL of a 2.5 M solution in hexanes)

  • Solvent: Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: Moisture strictly quenches n-BuLi, skewing stoichiometry and leading to incomplete exchange.

  • Substrate & Electrophile Loading: Dissolve the substrate (2.61 g) in 50 mL of anhydrous THF. Add B(OiPr)3​ (2.77 mL) directly to this solution. Stir at 400 rpm.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation (The Critical Step): Using a syringe pump, add n-BuLi (4.2 mL) dropwise down the side of the flask over 15 minutes (rate = 0.28 mL/min).

    • Self-Validation Cue: A transient pale yellow color may appear as the ate-complex forms, which should rapidly dissipate as the aryllithium is immediately consumed by the borate. If the solution turns deep red/brown, the nitrile is being attacked (indicating the addition rate is too fast or cooling is insufficient).

  • Aging & Quenching: Stir for an additional 30 minutes at -78 °C. Quench the reaction while still in the cold bath by rapidly injecting 10 mL of saturated aqueous NH4​Cl .

  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: Continuous Flow Lithium-Halogen Exchange

For scale-up, batch cryogenic reactors suffer from poor heat and mass transfer. Continuous flow microreactors provide micro-second mixing and massive surface-area-to-volume ratios, allowing this reaction to be run safely with near-perfect chemoselectivity[4][5].

System Parameters:

  • Tubing: PFA (Perfluoroalkoxy alkane), 1.0 mm internal diameter.

  • Mixer: T-shaped micromixer (internal volume < 10 µL).

  • Residence Time ( tres​ ): 2.5 seconds.

Flow PumpA Pump A: Substrate + B(OiPr)3 in THF (0.2 M) Mixer T-Mixer Cryogenic Bath (-78 °C) PumpA->Mixer PumpB Pump B: n-BuLi in Hexanes (0.21 M) PumpB->Mixer Coil Residence Coil (t_res = 2.5 s) Mixer->Coil Quench In-line Quench (NH4Cl aq) Coil->Quench Collection Product Collection Quench->Collection

Continuous flow setup for cryogenic lithium-halogen exchange and in situ electrophilic trapping.

Step-by-Step Methodology:

  • Stream Preparation:

    • Stream A: 0.2 M 2-Fluoro-4-iodo-3-methylbenzonitrile and 0.24 M B(OiPr)3​ in anhydrous THF.

    • Stream B: 0.21 M n-BuLi in hexanes (diluted from 2.5 M stock).

  • Equilibration: Submerge the T-mixer and the residence coil (volume = 0.5 mL) into a -78 °C cooling bath. Prime the system with anhydrous THF.

  • Execution: Engage syringe pumps. Set Stream A flow rate to 6.0 mL/min and Stream B to 6.0 mL/min. Total flow rate = 12.0 mL/min.

    • Causality: At 12.0 mL/min through a 0.5 mL reactor coil, the residence time is exactly 2.5 seconds. This micro-mixing prevents the localized concentration gradients that cause nitrile degradation[5].

  • In-Line Quench: The output stream is directed immediately into a stirred flask containing saturated aqueous NH4​Cl at 0 °C.

Quantitative Parameter Comparison
ParameterBatch Protocol (A)Flow Protocol (B)Advantage
Mixing Time ~15 minutes (dropwise)< 0.1 secondsFlow prevents localized n-BuLi excess.
Residence Time 30 minutes2.5 secondsFlow drastically reduces benzyne formation risk.
Scalability Limited by exothermUnlimited (run continuously)Flow enables safer API manufacturing.
Nitrile Recovery ~85 - 90%> 98%Flow eliminates side-reaction kinetics.

References

  • EvitaChem Product Database.2-Fluoro-4-iodo-3-methylbenzonitrile (EVT-13796410) Physical and Chemical Properties. EvitaChem.
  • Mechanism of Lithium-Halogen Exchange.Advanced Organic Chemistry Principles. Harvard University.
  • Design and Application of a Low-Temperature Continuous Flow Chemistry Platform.ACS Publications.
  • A Synthetic Approach to Dimetalated Arenes Using Flow Microreactors and the Switchable Application to Chemoselective Cross-Coupling Reactions.Journal of the American Chemical Society.
  • Lithium-Halogen Exchange in Non-Ethereal Solvent.BYU ScholarsArchive.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-Fluoro-4-iodo-3-methylbenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting transition-metal-catalyzed cross-couplings on highly functionalized, sterically encumbered sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting transition-metal-catalyzed cross-couplings on highly functionalized, sterically encumbered scaffolds. 2-Fluoro-4-iodo-3-methylbenzonitrile is a classic example of a "deceptively simple" electrophile.

While the C4–I bond is highly primed for oxidative addition due to superior kinetics compared to its bromo or chloro analogs [1], the adjacent C3-methyl group introduces severe steric hindrance. Furthermore, the strongly electron-withdrawing nitrile (–CN) and fluoro (–F) groups electronically activate the ring. This makes the resulting palladium intermediates highly electrophilic and leaves the C–F bond highly susceptible to nucleophilic attack. This guide deconstructs the causality behind common reaction failures and provides a self-validating protocol to achieve >90% coupling yields.

Section 1: Representative Optimization Data

To understand the reaction dynamics of this specific substrate, review our internal optimization matrix for coupling 2-Fluoro-4-iodo-3-methylbenzonitrile with a standard arylboronic acid.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)ConversionTarget YieldMajor Byproduct
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O90>99%35%Protodeiodination (45%)
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O90>99%55%Protodeiodination (25%)
3Pd(OAc)₂ / SPhos (4 mol%)NaOHToluene/H₂O90>99%40%SₙAr at C–F (50%)
4 Pd(OAc)₂ / SPhos (4 mol%) K₃PO₄ Toluene/H₂O 90 >99% 92% None (<5%)

Data Synthesis: Standard first-generation catalysts (Entry 1) fail due to slow transmetalation, leading to protodehalogenation. The use of strong bases (Entry 3) triggers nucleophilic aromatic substitution (SₙAr) at the C–F bond.

Section 2: Deep-Dive FAQs & Troubleshooting

Q1: Why is my reaction stalling or yielding massive amounts of the des-iodo byproduct (protodehalogenation)? A1: The root cause is a kinetic bottleneck at the transmetalation and reductive elimination steps. Oxidative addition into the C4–I bond is extremely fast due to the electron-deficient nature of the ring. However, the bulky ortho-methyl group at C3 physically blocks the incoming boronic acid during transmetalation. While the Aryl-Pd(II)-I intermediate is "waiting" to transmetalate, its high electrophilicity makes it highly susceptible to protonation by trace water, resulting in the des-iodo byproduct. Corrective Action: You must accelerate transmetalation and reductive elimination. Switch to a Buchwald-type dialkylbiaryl phosphine ligand like SPhos or XPhos . The flexible steric bulk and secondary Pd-arene interactions provided by the lower ring of these ligands dramatically lower the activation energy for reductive elimination in sterically hindered biaryls [2].

Q2: I am seeing a byproduct where the fluorine atom is missing and replaced by a hydroxyl or alkoxide group. How do I prevent this? A2: You are observing Nucleophilic Aromatic Substitution (SₙAr). The C2–F bond is highly activated by the strongly electron-withdrawing ortho-nitrile group. If you use strong, nucleophilic bases like NaOH, KOH, or alkoxides (e.g., KOtBu), the hydroxide/alkoxide will attack the C2 position, displacing the fluoride ion. Corrective Action: Switch to a mild, non-nucleophilic base. Anhydrous K₃PO₄ is optimal here. It is basic enough to activate the boronic acid (forming the reactive boronate species required for transmetalation) but lacks the nucleophilicity to trigger SₙAr at the C–F bond [3].

Q3: Does the biphasic solvent system (Toluene/H₂O) affect the reaction kinetics? A3: Yes, profoundly. The Suzuki coupling requires water to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate anion [Ar–B(OH)₃]⁻. However, excessive water increases the risk of protodehalogenation and nitrile hydrolysis. A 10:1 ratio of Toluene to Water provides the perfect kinetic balance: it maintains a high concentration of the organic substrates in the toluene phase while allowing efficient interfacial transmetalation.

Section 3: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd PdII Aryl-Pd(II)-I Intermediate OxAdd->PdII + Substrate TransMet Transmetalation (Steric Bottleneck at C3-Me) PdII->TransMet + Boronic Acid SideRxn Protodehalogenation (Des-iodo Byproduct) PdII->SideRxn Slow Transmetalation + Trace H2O PdII_Aryl2 Diaryl-Pd(II) Intermediate TransMet->PdII_Aryl2 RedElim Reductive Elimination (Accelerated by SPhos) PdII_Aryl2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Release

Catalytic Cycle Bottlenecks for 2-Fluoro-4-iodo-3-methylbenzonitrile.

Troubleshooting Start Low Yield in Suzuki Coupling CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No CheckByprod Identify Major Byproduct SM_Yes->CheckByprod Fix_OxAdd Enhance Catalyst Activation: Check Pd Quality & Degas SM_No->Fix_OxAdd Byprod_Dehalo Protodehalogenation (Loss of Iodine) CheckByprod->Byprod_Dehalo Byprod_SNAr SNAr at C-F (Nucleophilic Attack) CheckByprod->Byprod_SNAr Fix_Dehalo Accelerate Transmetalation: Use SPhos/XPhos Ligands Byprod_Dehalo->Fix_Dehalo Fix_SNAr Reduce Nucleophilicity: Switch to K3PO4 Base Byprod_SNAr->Fix_SNAr

Troubleshooting Decision Tree for Sterically Hindered Suzuki Couplings.

Section 4: Validated Experimental Protocol (SOP)

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Reagents:

  • 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Toluene / H₂O (10:1 v/v, 11 mL total)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Checkpoint 1): In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂, SPhos, and 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow.

    • Causality: This ensures the formation of the active L–Pd(0) species before introducing the highly reactive electrophile, preventing catalyst degradation and palladium black precipitation.

  • Substrate Loading: Add 2-Fluoro-4-iodo-3-methylbenzonitrile and the arylboronic acid to the flask.

  • Base Addition: Dissolve K₃PO₄ in 1 mL of degassed HPLC-grade water. Add this aqueous solution dropwise to the reaction mixture.

    • Causality: Degassing the water prevents oxygen-mediated homocoupling of the boronic acid.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm).

    • Causality: High stirring rates are critical in biphasic systems to maximize the interfacial surface area for the transmetalation step.

  • Monitoring (Checkpoint 2): After 2 hours, sample the organic layer for LC-MS or GC-MS. You should observe complete consumption of the starting material. If the des-iodo byproduct is <5%, the transmetalation kinetics are optimal.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Section 5: References
  • "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination" - Journal of the American Chemical Society. URL:[Link]

  • "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands" - Accounts of Chemical Research. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges when working with highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges when working with highly functionalized aryl halides: protodehalogenation (deiodination) .

2-Fluoro-4-iodo-3-methylbenzonitrile is an exceptional electrophile for Pd-catalyzed cross-couplings due to its highly activated C–I bond, which is flanked by electron-withdrawing fluoro and nitrile groups[1]. However, this exact electronic activation, combined with the steric bulk of the adjacent 3-methyl group, makes it highly susceptible to parasitic deiodination pathways[2].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you eliminate this side reaction and maximize your cross-coupling yields.

Part 1: The Mechanism of Deiodination (Causality)

To prevent deiodination, we must first understand why it occurs. In a standard cross-coupling cycle (e.g., Suzuki-Miyaura), the Pd(0) catalyst rapidly undergoes oxidative addition into the weak C–I bond[3].

The critical divergence point is the transmetalation step . Because 2-Fluoro-4-iodo-3-methylbenzonitrile has a methyl group at the 3-position (ortho to the iodine), the resulting Ar–Pd(II)–I intermediate is sterically hindered. If transmetalation is slow, the long-lived Pd(II) complex becomes vulnerable to a shunt pathway. Hydride donors present in the reaction—such as protic solvents (alcohols), alkoxide bases, or even the boronic ester itself[4]—can transfer a hydride to the palladium center. This unproductive β-hydride elimination generates a palladium hydride intermediate, which rapidly undergoes reductive elimination to yield the undesired deiodinated byproduct (2-fluoro-3-methylbenzonitrile)[5].

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-I ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI Transmetal Transmetalation (Desired) ArPdI->Transmetal + R-M (Coupling Partner) Hydride Hydride Transfer (Shunt) ArPdI->Hydride + Hydride Donor (Solvent/Base) ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim1 Reductive Elimination ArPdR->RedElim1 RedElim1->Pd0 Catalyst Regeneration Product Coupled Product RedElim1->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Catalyst Regeneration Deiodinated Ar-H Byproduct (Deiodination) RedElim2->Deiodinated

Fig 1: Catalytic cycle of Pd-catalyzed cross-coupling vs. the protodehalogenation shunt pathway.

Part 2: Troubleshooting FAQs

Q1: I am observing massive amounts of 2-fluoro-3-methylbenzonitrile (m/z 135) instead of my coupled product. What is the primary cause? A1: You are observing protodehalogenation. The primary culprits are usually your solvent and base choices. Protic solvents (like methanol or ethanol) and strong alkoxide bases (like NaOtBu) act as potent hydride sources[2]. Because the steric bulk of the 3-methyl group on your substrate slows down the desired transmetalation, the Pd-complex has ample time to undergo parasitic reduction.

Q2: How do I select the right base and solvent system to prevent this? A2: You must eliminate hydride sources by shifting to strictly anhydrous, aprotic solvents and utilizing weaker, inorganic bases that cannot undergo β-hydride elimination.

Table 1: Impact of Reaction Conditions on Deiodination vs. Coupling Efficiency

SolventBaseLigandTransmetalation KineticsDeiodination RiskExpected Ar-H Yield
EthanolNaOEtPPh₃SlowHigh (Protic / Hydride Donor)> 40%
THFNaOtBuPPh₃ModerateHigh (β-hydride elimination)20 - 30%
DioxaneK₂CO₃dppfFastLow (Aprotic, mild base)< 10%
TolueneK₃PO₄XPhosVery FastVery Low (Optimal steric bulk)< 2%

Q3: Which ligand classes are most effective at suppressing deiodination for this specific substrate? A3: To outcompete the deiodination pathway, you must accelerate both transmetalation and reductive elimination. Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) are highly effective. They stabilize the monoligated Pd(0) species, prevent unwanted coordination of the nitrile group, and force the sterically hindered substrates together during reductive elimination[5].

Q4: Can the coupling partner itself cause deiodination? A4: Yes. Recent mechanistic studies have revealed that in B-alkyl Suzuki-Miyaura couplings, the boronic ester skeleton itself can act as the predominant hydride source[4]. If you are coupling with an alkylboronate, switching to highly reactive neopentyldiol esters with TMSOK as a base can mitigate this by vastly accelerating the desired transmetalation[4].

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following is a self-validating, step-by-step methodology for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile, specifically engineered to suppress deiodination.

Materials:

  • Electrophile: 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Fluoro-4-iodo-3-methylbenzonitrile, the arylboronic acid, Pd₂(dba)₃, XPhos, and finely milled anhydrous K₃PO₄.

  • Atmosphere Control: Seal the vial with a PTFE-lined septum. Evacuate and backfill the vial with ultra-pure Argon three times. Causality note: Oxygen can induce radical-mediated deiodination; strict anaerobic conditions are mandatory[3].

  • Solvent Addition: Add anhydrous, sparged toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring (1000 rpm) for 4–6 hours. The high stirring rate is critical due to the heterogeneous nature of the K₃PO₄ base.

  • Validation Checkpoint (Crucial Step): Before working up the entire batch, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The mass spectrum should show the coupled product mass. The peak at m/z 135 (corresponding to the deiodinated 2-fluoro-3-methylbenzonitrile) must be <5% relative abundance.

    • Fail Criteria: If m/z 135 dominates, your toluene was not sufficiently dry, or your K₃PO₄ has absorbed atmospheric moisture. Discard, re-dry reagents, and restart.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Part 4: References
  • evitachem.com. "Buy 2-Fluoro-4-iodo-3-methylbenzonitrile (EVT-13796410)". EvitaChem.

  • benchchem.com. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids". BenchChem.

  • rsc.org. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery". Royal Society of Chemistry.

  • benchchem.com. "preventing deiodination of 4-Iodobenzylamine during reactions". BenchChem.

  • nih.gov. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". National Institutes of Health (PMC).

Sources

Troubleshooting

Minimizing homocoupling impurities in 2-Fluoro-4-iodo-3-methylbenzonitrile reactions

Technical Support Center: Suppressing Homocoupling in 2-Fluoro-4-iodo-3-methylbenzonitrile Cross-Couplings Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Suppressing Homocoupling in 2-Fluoro-4-iodo-3-methylbenzonitrile Cross-Couplings

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges with homocoupling impurities during palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura) involving highly functionalized aryl halides. 2-Fluoro-4-iodo-3-methylbenzonitrile is an exceptional electrophile due to its highly reactive carbon-iodine bond[1]. However, the steric encumbrance from the adjacent fluoro and methyl groups can create a kinetic bottleneck during transmetalation, leaving the catalytic cycle vulnerable to parasitic homocoupling pathways[1][2]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to eliminate these impurities.

Mechanistic Insights: The Causality of Homocoupling

Homocoupling in these systems typically manifests as the symmetrical dimerization of the boronic acid partner, rather than the aryl iodide. This occurs when the active Pd(0) catalyst is oxidized to Pd(II) by adventitious oxygen, or when a Pd(II) precatalyst is not fully reduced[3][4]. The rogue Pd(II) species undergoes two sequential transmetalation events with the boronic acid, followed by reductive elimination to yield the undesired biaryl dimer[4][5].

Mechanism Pd0 Active Pd(0) Catalyst ArI 2-Fluoro-4-iodo-3-methylbenzonitrile (Fast Oxidative Addition) Pd0->ArI Desired Pathway O2 O2 Ingress / Unreduced Pd(II) Pd0->O2 Undesired Oxidation PdII_Ar Pd(II)-Aryl Complex (Sterically Hindered) ArI->PdII_Ar Boronic Boronic Acid (Slow Transmetalation) PdII_Ar->Boronic CrossProd Cross-Coupled Product (Desired) Boronic->CrossProd CrossProd->Pd0 Reductive Elimination PdII_Ox Oxidized Pd(II) Species O2->PdII_Ox Boronic2 2x Boronic Acid (Double Transmetalation) PdII_Ox->Boronic2 HomoProd Homocoupled Dimer (Impurity) Boronic2->HomoProd HomoProd->Pd0 Reductive Elimination

Catalytic divergence: Desired cross-coupling vs. oxygen-induced boronic acid homocoupling.

Troubleshooting Guide & FAQs

Q1: Why am I seeing up to 30% homocoupled boronic acid dimer when reacting with 2-Fluoro-4-iodo-3-methylbenzonitrile? A1: The iodo substituent on your substrate ensures extremely rapid oxidative addition[1]. However, the adjacent fluoro (ortho) and methyl (meta) groups create steric hindrance that slows down the subsequent transmetalation step[1]. This kinetic mismatch causes the Pd(II)-aryl intermediate to accumulate. If the instantaneous concentration of boronic acid is too high, or if oxygen is present, the system bypasses the stalled cross-coupling cycle and defaults to the faster bimolecular homocoupling of the boronic acid[2][6].

Q2: How critical is oxygen exclusion, and is standard balloon degassing sufficient? A2: Standard balloon degassing (evacuate/backfill) is often insufficient for sterically hindered substrates. Oxygen directly oxidizes the active Pd(0) catalyst to a Pd(II) species that acts as a stoichiometric sink for boronic acid dimerization[3][4]. Rigorous exclusion of dissolved oxygen via subsurface sparging with nitrogen or argon for at least 15–30 minutes is mandatory to suppress this pathway[3][4].

Q3: I am using Pd(OAc)₂ as my catalyst. Could this be contributing to the impurity? A3: Yes. Pd(OAc)₂ is a Pd(II) precatalyst. To enter the catalytic cycle, it must first be reduced to Pd(0) in situ[3]. If this reduction is slow, the residual Pd(II) will consume two equivalents of your boronic acid to reduce itself, generating the homocoupled dimer as a byproduct[4][5]. To mitigate this, add a mild reducing agent like potassium formate (1–2 equivalents) to rapidly force the Pd(II) to Pd(0) transition without poisoning the main catalytic cycle[3][4].

Q4: Are there procedural modifications during reagent addition that can minimize this issue? A4: Yes. Because homocoupling is a bimolecular reaction concerning the boronic acid (rate ∝[Boronic Acid]²), keeping its instantaneous concentration low is the most effective kinetic intervention[2]. Dissolve your boronic acid in a degassed solvent and add it dropwise via a syringe pump over 30–60 minutes[2][7]. This ensures the boronic acid is consumed by the cross-coupling cycle as fast as it is introduced.

Quantitative Data Summary: Impact of Reaction Conditions on Homocoupling

Reaction ConditionHomocoupling (%)Cross-Coupling Yield (%)Mechanistic Causality
Standard batch addition, ambient air> 25%< 60%O₂ oxidizes Pd(0) to Pd(II); high local boronic acid concentration promotes dimerization[6].
N₂ sparging (15 min), batch addition10–15%75%Exclusion of O₂ prevents oxidative Pd(0) depletion, but bimolecular homocoupling still occurs[4].
N₂ sparging + Potassium Formate (1 eq)5–8%85%Formate reduces residual Pd(II) precatalyst to active Pd(0) without consuming boronic acid[3][4].
N₂ sparging + Formate + Slow Addition (1h)< 2%> 92%Syringe pump addition maintains low steady-state boronic acid concentration, suppressing dimer formation[2][7].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. Visual and kinetic checkpoints are built-in to ensure the integrity of the catalytic cycle at every stage.

Step 1: Rigorous Solvent Degassing (The Foundation)

  • Transfer 1,4-dioxane and water (typically a 5:1 or 10:1 ratio) into a Schlenk flask.

  • Perform a subsurface sparge by inserting a long needle attached to a nitrogen/argon line directly into the solvent. Sparge for a minimum of 30 minutes[3][4]. Validation Checkpoint: The absence of oxygen is validated in Step 3; if the solution turns black prematurely, oxygen ingress has caused palladium precipitation.

Step 2: Substrate and Precatalyst Loading

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv)[1].

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02–0.05 equiv) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 0.04–0.10 equiv)[2][3]. The steric bulk of these ligands accelerates the desired reductive elimination[2].

  • Add a mild base (e.g., K₃PO₄, 2.0 equiv) and potassium formate (1.0 equiv) to act as a sacrificial reductant for the Pd(II) precatalyst[3][4].

  • Seal the flask, evacuate, and backfill with inert gas three times.

Step 3: Catalyst Activation & Solvent Addition

  • Add the degassed solvent mixture to the reaction flask under a positive pressure of inert gas[3].

  • Stir at room temperature for 10 minutes. Validation Checkpoint: The solution should transition to a homogeneous pale yellow or orange, indicating the successful formation of the active L_nPd(0) species.

Step 4: Controlled Reagent Introduction (Kinetic Control)

  • In a separate, rigorously degassed vial, dissolve the boronic acid (1.1–1.2 equiv) in a minimal volume of degassed solvent[2].

  • Heat the main reaction flask to the target temperature (e.g., 80 °C).

  • Using a syringe pump, add the boronic acid solution dropwise to the heated reaction mixture over a period of 60 minutes[2][7]. Validation Checkpoint: Monitor the reaction via LC-MS at the 30-minute and 65-minute marks. You should observe the steady accumulation of the cross-coupled product mass without the appearance of the symmetric biaryl mass (2x Boronic Acid - 2H).

Step 5: Workup and Isolation

  • Once LC-MS confirms complete consumption of the aryl iodide, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, then proceed with standard aqueous workup and chromatography.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.[Link]

  • JMCCT. "Cross-Coupling Reactions Guide: Fundamental Mechanism". JMCCT.[Link]

  • American Chemical Society (ACS). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". Organic Process Research & Development.[Link]

  • American Chemical Society (ACS). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity". Organic Process Research & Development.[Link]

  • ResearchGate. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction". ResearchGate.[Link]

Sources

Optimization

Troubleshooting low conversion rates in 2-Fluoro-4-iodo-3-methylbenzonitrile SNAr

Technical Support Center: SNAr Optimization for Substituted Benzonitriles Welcome to the advanced troubleshooting guide for Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Fluoro-4-iodo-3-methylbenzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: SNAr Optimization for Substituted Benzonitriles

Welcome to the advanced troubleshooting guide for Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Fluoro-4-iodo-3-methylbenzonitrile . This resource is designed for drug development professionals and synthetic chemists who are experiencing stalled reactions, poor regioselectivity, or low conversion rates with this highly specific, sterically encumbered electrophile.

Mechanistic Overview & Causality Analysis

To troubleshoot low conversion rates, we must first deconstruct the fundamental reactivity profile of 2-Fluoro-4-iodo-3-methylbenzonitrile. The molecule presents a unique set of kinetic and thermodynamic challenges:

  • The Leaving Group Paradox: In an SNAr reaction, the rate-determining step (RDS) is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex, not the cleavage of the carbon-halogen bond[1]. Because fluorine is highly electronegative, it withdraws electron density via induction, drastically stabilizing the transition state. Consequently, the reactivity order in SNAr is F > Cl ≈ Br > I, making the C2-fluorine the primary kinetic target for displacement over the C4-iodine[2].

  • Steric Hindrance at C3: The methyl group at the C3 position is flanked by the C2-fluorine and C4-iodine. This creates a severe steric blockade. As a nucleophile approaches the C2 carbon, it experiences intense van der Waals repulsion from the C3-methyl protons, significantly raising the activation energy ( ΔG‡ ) of the RDS[3].

  • Electronic Deactivation: The C3-methyl is a weak electron-donating group (EDG) via hyperconjugation. SNAr requires an electron-deficient ring; the methyl group marginally counteracts the electron-withdrawing pull of the C1-nitrile, further slowing the reaction rate.

Diagnostic Workflow

Use the following logical workflow to diagnose the root cause of your low conversion rates.

SNAr_Troubleshooting Start Issue: Low Conversion 2-Fluoro-4-iodo-3-methylbenzonitrile CheckSterics Is the nucleophile bulky? (e.g., 2° amine, 3° alkoxide) Start->CheckSterics StericsYes Overcome Activation Barrier: Increase Temp (110-130°C) Switch to NMP/DMSO CheckSterics->StericsYes Yes StericsNo Analyze Reaction Mixture CheckSterics->StericsNo No CheckSideRxn Are there multiple spots on TLC / peaks on LC-MS? StericsYes->CheckSideRxn Still low yield StericsNo->CheckSideRxn SideRxnYes Diagnosis: Competing Reactions (C4-I displacement or DMF degradation) CheckSideRxn->SideRxnYes Yes SideRxnNo Diagnosis: Thermodynamic Stall (Weak nucleophilicity) CheckSideRxn->SideRxnNo No FixSideRxn Action: Use non-nucleophilic base (Cs2CO3) & avoid DMF at >100°C SideRxnYes->FixSideRxn FixStall Action: Pre-form nucleophile anion with NaH or KOtBu SideRxnNo->FixStall

Logical workflow for diagnosing and resolving low SNAr conversion rates.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at 30% conversion after 24 hours at 80°C in DMF. Should I just add more time? A1: No, adding time rarely overcomes a thermodynamic or kinetic stall in sterically hindered systems. Causality: The steric clash from the C3-methyl group requires a higher activation energy than 80°C can provide. Furthermore, prolonged heating of DMF with strong bases can cause it to decompose into dimethylamine, which will act as a competing nucleophile and ruin your yield[4]. Solution: Switch the solvent to N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), which are stable at higher temperatures, and increase the reaction temperature to 110–130°C.

Q2: I increased the temperature, but now LC-MS shows a complex mixture with missing iodine atoms. What happened? A2: You are observing competing side reactions at the C4 position. Causality: While the C2-fluorine is the kinetically favored leaving group[1], extreme temperatures or the use of soft nucleophiles (e.g., thiolates) can trigger displacement of the C4-iodine. Additionally, if any transition metal impurities are present in your base, Ullmann-type cross-coupling or hydrodehalogenation can occur at the C4-I bond. Solution: Strictly use transition-metal-free bases (e.g., 99.9% pure Cs2​CO3​ or DIPEA). If the nucleophile is soft, pre-form the nucleophilic anion at low temperatures before introducing the electrophile.

Q3: I am using a secondary amine as my nucleophile with K2​CO3​ as the base, but getting no product. Why? A3: The base is mismatched with the nucleophile's steric demands. Causality: Secondary amines are bulky. If K2​CO3​ (a relatively mild, heterogeneous base) fails to fully deprotonate the amine, the reaction relies on the neutral amine attacking the sterically hindered C2 position. The neutral amine is less nucleophilic and requires a higher activation energy. Solution: Use a stronger, homogeneous base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to pre-form the highly reactive amide anion.

Quantitative Data: Solvent & Base Optimization

The following table summarizes the causal effects of different reaction environments on the SNAr of sterically hindered fluorobenzonitriles.

Condition SetSolventBaseTemp (°C)Est. ConversionPrimary Observation / Issue
Standard DMF K2​CO3​ 80< 30%Stalled reaction; steric hindrance prevents Meisenheimer complex formation.
High Temp (Unoptimized) DMF K2​CO3​ 12040-50%Byproducts observed; DMF degrades to dimethylamine[4].
Soft Nucleophile NMPDIPEA100~ 50%Mixture of C2-F and C4-I displacement; poor regioselectivity.
Optimized (Pre-formed Anion) DMSO NaH 110 > 85% Clean conversion; highly reactive "naked" nucleophile overcomes C3-methyl sterics.

Self-Validating Experimental Protocol

Objective: Displace the C2-fluorine of 2-Fluoro-4-iodo-3-methylbenzonitrile using a sterically hindered secondary amine/alkoxide via a pre-formed anion strategy.

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3x).

    • Validation: A completely dry flask prevents the strong base from quenching with ambient moisture, ensuring accurate stoichiometry.

  • Nucleophile Activation: Add the nucleophile (1.2 equiv) and anhydrous DMSO (0.5 M). Cool the flask to 0°C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.5 equiv).

    • Validation Checkpoint: Observe the evolution of H2​ gas bubbles. The cessation of bubbling (typically after 15-30 minutes) confirms complete deprotonation and formation of the active nucleophilic anion.

  • Electrophile Introduction: Dissolve 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the reaction mixture at 0°C to prevent exothermic degradation.

  • Thermal Overcoming of Sterics: Remove the ice bath and heat the reaction to 110°C.

    • Validation Checkpoint: Take a 50 µL aliquot at 2 hours, quench in 500 µL of 1:1 H2​O :MeCN, and analyze via LC-MS. The reaction is proceeding correctly if the starting material peak (m/z 261 for [M+H]+ ) decreases and the expected product mass appears without significant C4-deiodination byproducts.

  • Quench and Isolation: Once LC-MS confirms >95% conversion, cool the vessel to room temperature and slowly quench with saturated aqueous NH4​Cl .

    • Validation Checkpoint: A sudden pH drop and potential precipitation of the product indicates successful quenching of unreacted base and stabilization of the product. Extract with EtOAc, wash with brine (3x to remove DMSO), dry over Na2​SO4​ , and concentrate in vacuo.

Sources

Troubleshooting

Best recrystallization solvent for purifying 2-Fluoro-4-iodo-3-methylbenzonitrile

Welcome to the Technical Support Center for advanced organic intermediate purification. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing instead on the chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic intermediate purification. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing instead on the chemical causality and self-validating methodologies required to successfully purify 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS 2384905-43-3).

Part 1: Compound Profiling & The Causality of Solvent Selection

2-Fluoro-4-iodo-3-methylbenzonitrile is a highly functionalized halogenated building block frequently utilized in pharmaceutical synthesis[1]. It typically presents as an off-white to brown powder and is completely insoluble in water[1].

Recrystallization is driven by differential solubility gradients. To select the optimal solvent, we must analyze the molecule's functional groups:

  • The Nitrile Group (-C≡N): Imparts a strong dipole moment and acts as a hydrogen bond acceptor. This makes the molecule highly soluble in polar aprotic solvents (e.g., Ethyl Acetate) and hot polar protic solvents (e.g., Ethanol)[2].

  • The Halogen/Alkyl Core (F, I, CH₃): The heavy, polarizable iodine atom and the methyl group provide substantial lipophilicity (hydrophobicity), rendering the compound insoluble in aqueous media[1].

The Verdict: A mixed solvent system—specifically Ethanol/Water or Ethyl Acetate/Hexanes —is the most effective approach. Ethanol solvates the polar nitrile group when hot, while water acts as the anti-solvent, forcing the hydrophobic aryl iodide core out of solution upon cooling to maximize recovery[3][4].

Part 2: Solvent System Performance Matrix

To aid in your experimental design, the following table synthesizes the quantitative and qualitative performance of various recrystallization solvent systems for substituted aryl iodides:

Solvent SystemOptimal Ratio (v/v)Yield PotentialPurity PotentialMechanistic Causality / Best Use Case
Ethanol / Water 3:1 to 5:1High (>85%)ExcellentStandard Protocol. Provides an excellent steep solubility curve. Highly effective at partitioning polar impurities into the aqueous mother liquor[4].
Ethyl Acetate / Hexanes 1:3 to 1:5ModerateVery GoodIdeal if the compound was previously purified via silica gel chromatography. Excellent for removing non-polar organic byproducts[2][3].
Isopropanol (IPA) PureHighGoodProvides a gentler cooling gradient than EtOH/Water. Recommended for process scale-up to avoid rapid precipitation (crashing out).
Toluene / Heptane 1:2LowExcellentBest for highly lipophilic impurity profiles. Toluene solvates the aromatic ring perfectly, but requires sub-zero temperatures to induce crystallization[3].

Part 3: Self-Validating Recrystallization Protocol (EtOH/Water)

This step-by-step methodology incorporates In-Process Controls (IPC) to ensure the protocol validates its own success.

Step 1: Hot Dissolution Place the crude 2-Fluoro-4-iodo-3-methylbenzonitrile in an Erlenmeyer flask. Add a minimal amount of boiling Ethanol (just enough to dissolve the solid while maintaining reflux). Causality: Using minimal solvent ensures the solution is saturated, which is a thermodynamic prerequisite for high-yield crystallization.

Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates remain, quickly filter the hot solution through a pre-warmed fluted filter paper or a Celite pad into a clean, heated flask[2].

Step 3: Anti-Solvent Addition Maintain the solution at a gentle boil. Add hot distilled water dropwise until the solution becomes faintly cloudy (the "cloud point"), then add 1-2 drops of Ethanol to clear the solution back to homogeneity.

Step 4: Controlled Crystallization Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30 minutes to maximize the thermodynamic yield. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling traps impurities within the lattice defects[2].

Step 5: Isolation & Washing Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water to remove surface impurities without dissolving the product.

Step 6: Self-Validation (IPC) Do not discard the mother liquor. Run a side-by-side TLC or HPLC analysis of:

  • The retained crude sample.

  • The purified crystals.

  • The mother liquor. If the mother liquor shows a high concentration of the target product, concentrate it under vacuum to harvest a "second crop" of crystals.

G Start Crude 2-Fluoro-4-iodo- 3-methylbenzonitrile Dissolve Dissolve in minimal hot Ethanol (or IPA) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter AntiSolvent Add hot Water (Anti-solvent) dropwise until cloudy Filter->AntiSolvent Cool Slow cooling to RT, then Ice Bath (0-5°C) AntiSolvent->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate Dry Dry under High Vacuum (Pure Crystals) Isolate->Dry

Step-by-step workflow for the mixed-solvent recrystallization of halogenated benzonitriles.

Part 4: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a separate liquid phase) instead of crystallizing. What is the mechanistic cause and the solution? A1: Oiling out occurs when the melting point of the impure compound is depressed below the temperature at which it phase-separates from the solvent[2].

  • Solution: Re-heat the mixture until homogeneous, add more of the primary solvent (Ethanol) to decrease the saturation temperature, and cool much more slowly. Alternatively, switch to a solvent system with a lower boiling point (like EtOAc/Hexanes). Seeding the solution with a pure crystal just above the cloud point provides a physical nucleation site, bypassing the liquid-liquid phase separation.

G Issue Compound 'Oils Out' instead of crystallizing Check1 Is the solvent boiling point > compound melting point? Issue->Check1 Yes Yes: Switch to lower boiling solvent (e.g., EtOAc/Hexane) Check1->Yes No No: Impurities are depressing the melting point Check1->No Action1 Re-dissolve and add seed crystals No->Action1 Action2 Perform silica plug/column before recrystallization No->Action2

Troubleshooting logic for resolving "oiling out" during the crystallization process.

Q2: The recovered crystals are brown or pinkish, but the reference standard dictates they should be off-white. Is the product ruined? A2: Not necessarily. Aryl iodides are susceptible to slight photolytic or thermal degradation, which liberates trace amounts of free iodine (I₂). Even parts-per-million levels of free iodine will strongly color the crystal lattice[1].

  • Solution: During the hot dissolution step, add a small spatula tip of activated charcoal (Darco) and perform a hot filtration. Alternatively, washing the final crystals on the Büchner funnel with a dilute, ice-cold aqueous sodium thiosulfate solution will reduce the free iodine to water-soluble iodide, instantly whitening the product.

Q3: No crystals are forming even after cooling the flask to 0°C. How do I force nucleation? A3: The solution is likely supersaturated but lacks the activation energy for nucleation, or too much primary solvent was used.

  • Solution: Scratch the inside of the glass flask vigorously with a glass stirring rod. This creates micro-abrasions that act as high-energy nucleation sites. If this fails, return the flask to the heat source, boil off 20-30% of the solvent volume to increase the solute concentration, and re-cool.

References

  • EP1588997A1 - Process for the preparation of iodoaromatic compounds. Google Patents.
  • Efficient and High Turnover Homocoupling Reaction of Aryl Iodide . Academia Sinica. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-up Optimization for 2-Fluoro-4-iodo-3-methylbenzonitrile Synthesis

Introduction 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) is a highly valued polyhalogenated building block used extensively in medicinal chemistry and advanced materials. Due to its specific substitution pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3) is a highly valued polyhalogenated building block used extensively in medicinal chemistry and advanced materials. Due to its specific substitution pattern, direct electrophilic halogenation often yields complex mixtures of regioisomers. Therefore, the most robust scale-up approach relies on the Sandmeyer iodination starting from 4-amino-2-fluoro-3-methylbenzonitrile.

This technical guide addresses the critical chemical engineering and mechanistic challenges—such as thermal instability, severe exotherms, and off-target radical pathways—encountered when scaling this synthesis beyond the benchtop.

Mechanistic Pathway

SandmeyerMechanism A 4-Amino-2-fluoro-3-methylbenzonitrile C Diazonium Salt Intermediate [Ar-N2]+ X- A->C Diazotization (H+, <5°C) B Nitrosonium Ion (NO+) B->C Electrophilic Attack E Aryl Radical [Ar•] + N2↑ C->E Single Electron Transfer from I- D Potassium Iodide (KI) D->E I- Oxidation F 2-Fluoro-4-iodo-3-methylbenzonitrile E->F Iodine Radical Recombination

Mechanistic pathway of the Sandmeyer iodination via diazonium intermediate and aryl radical.

Quantitative Data: Scale-up Optimization Parameters

When scaling the Sandmeyer iodination from 100 g to >10 kg, reaction parameters must be tightly controlled to prevent the accumulation of hazardous intermediates and suppress side reactions.

ParameterSub-optimal Bench ConditionOptimized Scale-up ConditionImpact on Yield / Purity
Acid Selection Aqueous HClp-TsOH in Acetonitrile or HBF₄Minimizes hydrolysis to phenol; Yield ↑ 15%
Diazotization Temp 10–15 °C0–5 °CPrevents premature diazonium decomposition
KI Addition Method Direct (KI to Diazonium)Reverse (Diazonium to KI)Controls N₂ evolution rate; Suppresses azo-dimers
KI Equivalents 1.1 eq2.5 eqAccelerates radical recombination; Purity >98%
Reaction Yield ~55%>82%Significant reduction in protodeamination

Troubleshooting FAQs

Q1: Why am I seeing a high level of the protodeamination byproduct (2-fluoro-3-methylbenzonitrile) during the Sandmeyer reaction? A1: Protodeamination (hydrodediazoniation) occurs when the diazonium group is replaced by a hydrogen atom instead of the desired iodine atom. This is a common side reaction in Sandmeyer chemistry, driven by the presence of excess water, elevated temperatures, or trace reducing agents in the solvent [1, 2]. Causality & Solution: The aryl radical intermediate[Ar•] can abstract a hydrogen atom from the solvent if the local concentration of iodine radicals is too low. To mitigate this, ensure rigorous temperature control (0–5 °C) during the diazotization step. Transitioning from aqueous HCl to a non-nucleophilic acid system (e.g., p-toluenesulfonic acid in acetonitrile) significantly suppresses both protodeamination and competing phenol formation.

Q2: How do I manage the severe exotherm and nitrogen gas evolution during the KI addition step on a >10 kg scale? A2: The conversion of the diazonium salt to the aryl iodide involves the stoichiometric evolution of nitrogen gas (N₂) and a highly exothermic single-electron transfer process [3]. On a large scale, direct addition of KI to the diazonium salt can lead to a runaway reaction and dangerous pressure build-up. Causality & Solution: Implement a reverse addition protocol. Slowly dose the cold diazonium salt solution into a vigorously stirred, pre-cooled solution of excess potassium iodide[3]. This ensures that the unstable diazonium intermediate is consumed immediately upon contact, preventing its accumulation. Ensure the reactor is equipped with adequate venting and a high-capacity condenser to handle the rapid gas evolution.

Q3: What causes the formation of intensely colored azo-dimer impurities, and how can I suppress them? A3: The formation of red or orange tar-like impurities is typically caused by azo coupling. The electrophilic diazonium salt reacts with the electron-rich starting material (4-amino-2-fluoro-3-methylbenzonitrile) to form a stable biaryl azo dye [1]. Causality & Solution: This bimolecular side reaction is favored if the starting amine is not fully protonated or if the diazotization is incomplete. To suppress azo coupling, ensure complete dissolution of the amine in a strong acidic medium before introducing the sodium nitrite source. Maintaining a highly acidic environment (pH < 1) keeps the unreacted amine protonated (as an ammonium salt), rendering it non-nucleophilic and incapable of coupling with the diazonium ion.

Step-by-Step Experimental Protocol: Optimized Scale-up Workflow

Note: This protocol is optimized for a 1 kg scale synthesis of 2-Fluoro-4-iodo-3-methylbenzonitrile.

Step 1: Diazotization

  • In a 20 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and nitrogen line, charge 1.0 kg of 4-amino-2-fluoro-3-methylbenzonitrile and 8.0 L of acetonitrile.

  • Add 7.0 equivalents of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) and stir vigorously until complete dissolution is achieved.

  • Cool the reactor jacket to -5 °C to bring the internal mixture temperature to 0–2 °C.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in 1.5 L of deionized water.

  • Dose the aqueous NaNO₂ solution into the reactor via an addition funnel over 2 hours, maintaining the internal temperature strictly below 5 °C to prevent diazonium decomposition[1].

  • Stir the mixture for an additional 1 hour at 0 °C to ensure complete diazotization.

Step 2: Sandmeyer Iodination

  • In a separate 50 L reactor, prepare a solution of potassium iodide (KI, 2.5 eq) in 5.0 L of deionized water and cool to 5 °C.

  • Reverse Addition: Slowly transfer the cold diazonium salt solution from the 20 L reactor into the 50 L reactor containing the KI solution. Control the transfer rate to manage the vigorous evolution of N₂ gas and the reaction exotherm [3].

  • Once the addition is complete, gradually warm the reaction mixture to room temperature (20–25 °C) and stir for 3 hours to allow complete radical recombination.

Step 3: Work-up and Purification

  • Quench the reaction mixture by adding 2.0 L of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce any unreacted iodine (I₂) to iodide, which will turn the dark mixture to a lighter yellow suspension.

  • Extract the aqueous mixture with ethyl acetate (3 x 4.0 L).

  • Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization from ethanol/water to yield pure 2-Fluoro-4-iodo-3-methylbenzonitrile (Expected yield: >82%, Purity: >98% by HPLC).

References

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-4-iodo-3-methylbenzonitrile Couplings

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Fluoro-4-iodo-3-methylbenzonitrile , a highly functionalized build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Fluoro-4-iodo-3-methylbenzonitrile , a highly functionalized building block frequently utilized in pharmaceutical synthesis[1].

While the C–I bond at position 4 is a prime site for palladium-catalyzed cross-couplings, the adjacent methyl group at position 3 introduces significant steric hindrance. Furthermore, the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups make the aromatic ring highly electrophilic, complicating the reaction profile with competing side reactions. This guide provides field-proven, mechanistic solutions to these specific challenges.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing high levels of unreacted starting material despite full catalyst activation? A1: The ortho-methyl group creates a steric shield around the oxidative addition complex, severely retarding the transmetalation step. In palladium-catalyzed couplings, transmetalation is highly sensitive to steric hindrance around the Pd center[2]. Furthermore, the iodide ions released during oxidative addition can form inactive palladium-iodide dimers, effectively poisoning the catalyst[3].

  • Actionable Solution: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) or bidentate ligands like DPPF. These ligands prevent the formation of palladium iodide dimers and accelerate both transmetalation and reductive elimination[3].

Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of fluorine. What is happening? A2: The presence of the cyano group at position 1 and the fluoro group at position 2 makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If you are using strong nucleophiles (e.g., primary aliphatic amines) or strong bases (e.g., NaOtBu or KOH), they will displace the fluorine atom instead of participating in the cross-coupling at the iodine site.

  • Actionable Solution: Switch to weaker, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄. These bases provide a broader functional group tolerance and minimize SNAr degradation pathways[2].

Q3: I am observing significant amounts of dehalogenated byproduct (2-fluoro-3-methylbenzonitrile). How can I suppress this? A3: Dehalogenation occurs when the rate of transmetalation is too slow due to the ortho-methyl steric bulk. This delay allows the Pd(II) intermediate to undergo β-hydride elimination (if using aliphatic amines or alcohols) or abstract a proton from the solvent[4].

  • Actionable Solution: Increase the steric bulk of the ligand to force the substrates together, accelerating reductive elimination. Utilizing a pre-formed Pd G3 or G4 precatalyst ensures rapid generation of the active L-Pd(0) species, outcompeting the degradation pathways[2].

Part 2: Diagnostic Workflows & Mechanistic Pathways

Troubleshooting Start Analyze Reaction Outcome LowYield Low Yield / High SM Recovery Start->LowYield Dehalogenation High Dehalogenation (Reduction) Start->Dehalogenation SNAr Loss of Fluorine (SNAr Byproduct) Start->SNAr Action1 Use Bulky Ligands (XPhos/RuPhos) Add Ag Salts to scavenge Iodide LowYield->Action1 Action2 Switch to Pd G3/G4 Precatalysts to accelerate Transmetalation Dehalogenation->Action2 Action3 Change Base to Cs2CO3 or K3PO4 Avoid NaOtBu/Strong Nucleophiles SNAr->Action3

Diagnostic workflow for troubleshooting 2-Fluoro-4-iodo-3-methylbenzonitrile couplings.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA Pd(II) Ar-I Complex Pd0->PdII_OA Oxidative Addition (Fast due to -CN/-F) PdII_OA->PdII_OA Iodide Dimerization (Poisoning Pathway) PdII_TM Pd(II) Ar-Nu Complex PdII_OA->PdII_TM Transmetalation (Slowed by 3-Methyl) PdII_TM->Pd0 Reductive Elimination (Accelerated by RuPhos) Product Coupled Product PdII_TM->Product Release

Catalytic cycle illustrating the steric bottleneck at transmetalation caused by the 3-methyl group.

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal effects of different ligand and base combinations on the yield of a model Buchwald-Hartwig coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile with a secondary amine.

Catalyst / LigandBaseSolventTemp (°C)Result / YieldCausality / Observation
Pd(OAc)₂ / PPh₃NaOtBuToluene100< 5%Complete catalyst poisoning by iodide; severe SNAr at the C–F bond.
Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane10025%Slow transmetalation due to steric hindrance; high dehalogenation observed.
XPhos Pd G3NaOtBuDioxane8040%Good coupling rate, but SNAr byproduct observed due to the strong base.
RuPhos Pd G4 Cs₂CO₃ Dioxane 80 > 90% Optimal. RuPhos accommodates ortho-sterics; Cs₂CO₃ prevents SNAr[2].

Part 4: Self-Validating Experimental Protocol

High-Yielding Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-3-methylbenzonitrile Objective: Successfully couple a sterically hindered secondary amine while preventing SNAr at the 2-fluoro position and avoiding iodide catalyst poisoning.

Step 1: Preparation of the Reaction Mixture (Inside Glovebox)

  • To an oven-dried 10 mL Schlenk tube, add 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv, 0.5 mmol).

  • Add the amine nucleophile (1.2 equiv, 0.6 mmol).

  • Add RuPhos Pd G4 precatalyst (2 mol%, 0.01 mmol).

    • Causality: G4 precatalysts rapidly generate the active L-Pd(0) species upon mild base activation, bypassing the need for strong reducing agents that could trigger dehalogenation[2].

  • Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

    • Causality: Cs₂CO₃ (pKₐH ~10) is a weak base that effectively deprotonates the amine without triggering SNAr at the electrophilic 2-fluoro position, unlike NaOtBu[2].

Step 2: Solvent Addition and Degassing 5. Add 2.5 mL of anhydrous 1,4-Dioxane. 6. Seal the tube, remove it from the glovebox, and purge the headspace with ultra-pure Argon for 3 minutes.

  • Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand, terminating the catalytic cycle.

Step 3: Reaction Execution 7. Heat the reaction mixture at 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm).

  • Causality: High stirring rates are critical when using heterogeneous bases like Cs₂CO₃ to ensure efficient mass transfer.

Step 4: Self-Validation & Workup 8. Validation Checkpoint: At the 2-hour mark, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the steady consumption of the aryl iodide. Diagnostic: If a mass corresponding to [M - F + Amine] is observed, your base is too strong or the temperature is too high. 9. Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium black. 10. Concentrate under reduced pressure and purify via flash column chromatography to isolate the final product.

References

  • Source: wikipedia.
  • Buy 2-Fluoro-4-iodo-3-methylbenzonitrile (EVT-13796410)
  • Source: wuxiapptec.
  • Source: mit.

Sources

Optimization

Choosing the right base for 2-Fluoro-4-iodo-3-methylbenzonitrile amination

Focus Substrate: 2-Fluoro-4-iodo-3-methylbenzonitrile Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers default to strong bases like sodium tert-butoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: 2-Fluoro-4-iodo-3-methylbenzonitrile

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers default to strong bases like sodium tert-butoxide ( NaOtBu ) for Buchwald-Hartwig aminations. While NaOtBu is a kinetic powerhouse for simple aryl halides, applying it to polyfunctional substrates like 2-fluoro-4-iodo-3-methylbenzonitrile is a recipe for synthetic failure.

This substrate presents a unique chemoselectivity challenge: you must activate the C-I bond at position 4 via palladium catalysis while completely avoiding nucleophilic attack at the highly activated C-F bond at position 2, all without hydrolyzing the sensitive nitrile group at position 1. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to achieve >95% chemoselective amination.

Mechanistic Divergence & Base Selection

The success of your cross-coupling relies entirely on the basicity and nucleophilicity of your chosen reagent. Strong bases frequently lead to the decomposition of substrates carrying base-sensitive functional groups[1].

BaseSelection Substrate 2-Fluoro-4-iodo-3-methylbenzonitrile StrongBase Strong/Nucleophilic Base (e.g., NaOtBu, pKa ~19) Substrate->StrongBase WeakBase Weak/Inorganic Base (e.g., Cs2CO3, pKa ~10) Substrate->WeakBase SNAr SNAr at C-F bond & Nitrile Hydrolysis StrongBase->SNAr PdCycle Selective Pd-Oxidative Addition at C-I WeakBase->PdCycle Product Desired Product: 4-Aminated-2-fluoro- 3-methylbenzonitrile PdCycle->Product

Chemoselectivity divergence in polyfunctional amination based on base selection.

Quantitative Base Comparison

To prevent side reactions, we must evaluate bases not just by their pKa​ , but by their solubility and nucleophilic character. For base-sensitive functional groups, weaker bases such as Cs2​CO3​ or K3​PO4​ are strictly required[2].

Base pKa​ (Conjugate Acid)Solubility in Non-Polar SolventsSNAr Risk (C-F Bond)Nitrile ToleranceRecommendation
NaOtBu ~19.0HighCriticalLow❌ Avoid
LHMDS ~26.0HighModerateLow❌ Avoid
DBU ~13.5HighLowModerate⚠️ Niche (Flow Chemistry)
K3​PO4​ ~12.3Low (Heterogeneous)LowHigh✅ Recommended
Cs2​CO3​ ~10.3Low (Heterogeneous)LowHigh✅ Highly Recommended
Troubleshooting & FAQs

Q: Why does my reaction yield a complex mixture when using NaOtBu ? A: 2-Fluoro-4-iodo-3-methylbenzonitrile contains an ortho-fluorine highly activated by the adjacent electron-withdrawing cyano group. NaOtBu acts as a nucleophile, initiating a rapid Nucleophilic Aromatic Substitution (SNAr) at the C-F bond. It will also partially hydrolyze the nitrile. You are observing a mixture of tert-butyl ethers, des-fluoro amination products, and degraded starting material.

Q: My reaction using Cs2​CO3​ is stalling at 30% conversion. What is the mechanistic cause? A: This is a classic phase-transfer limitation. In nonpolar solvents, the base must be anionic to effectively deprotonate the neutral palladium-amine complex and expel the leaving group[3]. Because Cs2​CO3​ is insoluble in solvents like toluene or dioxane, this deprotonation occurs entirely at the solid-liquid interface. If your base particles are clumped, the surface area is insufficient, trapping the catalyst in an overly stable resting state. Solution: Mill/grind the Cs2​CO3​ to a fine powder before use, or add a phase transfer catalyst[2].

Q: Can I use soluble organic bases like DBU to solve the solubility issue? A: Generally, no. While DBU is soluble, computational and experimental studies show that the energy barrier for neutral organic bases to deprotonate the palladium-amine complex in non-polar solvents is prohibitively high[3]. DBU is only recommended if you are operating under microwave irradiation or continuous flow conditions where extreme temperatures force the reaction forward.

CatalyticCycle Pd0 Active Catalyst L_nPd(0) OxAdd Oxidative Addition (Selective C-I bond cleavage) Pd0->OxAdd PdII L_nPd(II)(Ar)(I) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine L_nPd(II)(Ar)(NHR) + HI AmineCoord->PdII_Amine BaseAction Base Intervention (Cs2CO3 neutralizes HI) PdII_Amine->BaseAction RedElim Reductive Elimination BaseAction->RedElim RedElim->Pd0 Regenerates Pd(0)

Pd-catalyzed Buchwald-Hartwig cycle highlighting base intervention and C-I selectivity.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It utilizes Cs2​CO3​ for maximal functional group tolerance and XPhos Pd G3 to ensure rapid, low-temperature generation of the active Ln​Pd(0) species.

Objective: Achieve >95% conversion at the C-I bond while preserving the C-F and -CN groups.

Materials:

  • Substrate: 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv)

  • Amine Nucleophile: (1.2 equiv)

  • Precatalyst: XPhos Pd G3 (2 mol%)

  • Ligand: XPhos (2 mol%)

  • Base: Cs2​CO3​ (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:
  • Base Preparation (Critical Step):

    • Causality: As established, the reaction depends on the solid-liquid interface area.

    • Action: Vigorously grind the Cs2​CO3​ in a mortar and pestle until it is a fine, non-clumping powder. Dry under vacuum at 80 °C for 2 hours prior to use.

  • Reagent Assembly (Glovebox or Standard Schlenk Technique):

    • Causality: Pre-mixing the aryl iodide with the catalyst ensures immediate oxidative addition upon Pd(0) generation, preventing catalyst aggregation (black palladium).

    • Action: To an oven-dried reaction vial equipped with a magnetic stir bar, add the ground Cs2​CO3​ , XPhos Pd G3, XPhos, 2-fluoro-4-iodo-3-methylbenzonitrile, and the amine (if solid).

  • Solvent Addition & Initiation:

    • Action: Add anhydrous, degassed 1,4-Dioxane. Add the amine via syringe (if liquid). Seal the vial with a PTFE septum cap.

    • Action: Transfer to a pre-heated oil bath at 80 °C and stir vigorously (800+ RPM) for 12 hours.

  • In-Process Validation Check:

    • Validation: After 30 minutes, observe the reaction mixture. The solution should transition from dark red (precatalyst) to a pale yellow/orange homogeneous liquid with suspended white solids. This color shift confirms the active catalytic cycle is running. If the solution turns opaque black, the catalyst has crashed out due to oxygen ingress or insufficient base surface area.

  • Quench and Analysis:

    • Action: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic cesium salts. Evaporate the solvent and analyze the crude mixture via LC-MS to confirm the retention of the fluorine atom (M+ mass check).

References
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?: Selection of bases. wuxiapptec.com.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. acs.org.
  • Optimization of Buchwald-Hartwig amination conditions | Benchchem. benchchem.com.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: The Reactivity of 2-Fluoro-4-iodo-3-methylbenzonitrile and its 4-Bromo Analog in Key Synthetic Transformations

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the choice of a starting material can dictate the success, ef...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the choice of a starting material can dictate the success, efficiency, and economic viability of a synthetic route. Substituted benzonitriles are ubiquitous scaffolds, serving as critical building blocks for a vast array of pharmaceuticals and functional materials.[1][2] Among these, halogenated derivatives are prized for their versatility, particularly their ability to participate in a wide range of cross-coupling reactions. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2-Fluoro-4-iodo-3-methylbenzonitrile and its 4-bromo counterpart, 4-Bromo-2-fluoro-3-methylbenzonitrile .

We will dissect the fundamental principles governing their reactivity, provide supporting experimental data and protocols, and offer field-proven insights to guide your selection for common and critical C-C and C-N bond-forming reactions.

The Decisive Factor: Understanding the Carbon-Halogen Bond

At the heart of the reactivity difference between the iodo and bromo analogs lies the intrinsic nature of the carbon-halogen bond. Two key properties govern their behavior in the most common catalytic cycles:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. The average BDE for a C-I bond on an aromatic ring is approximately 65 kcal/mol, whereas for a C-Br bond, it is around 80 kcal/mol.[3] This means less energy is required to cleave the C-I bond.

  • Polarizability: Iodine is a larger, "softer" atom than bromine, making the C-I bond more polarizable. This enhances its interaction with the d-orbitals of transition metal catalysts like palladium.

These factors have a profound impact on the rate-determining step of many cross-coupling reactions: oxidative addition . In this crucial step, a low-valent palladium(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate. Due to the lower bond energy and higher polarizability of the C-I bond, aryl iodides undergo oxidative addition much more readily and at lower temperatures than their bromo counterparts.[4][5][6][7]

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R - M-X ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Ar-R (Product)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is typically faster for aryl iodides (Ar-I) than for aryl bromides (Ar-Br).

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of the C-I bond makes 2-Fluoro-4-iodo-3-methylbenzonitrile the more versatile and often preferred substrate for a range of palladium-catalyzed transformations, especially when mild conditions are paramount.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. Here, the difference between the iodo and bromo compounds is stark. The iodo derivative can often be coupled under mild conditions, using less reactive boronic acids and simpler catalyst systems. The bromo analog frequently requires higher temperatures, stronger bases, and more sophisticated, electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.[8]

Parameter2-Fluoro-4-iodo-3-methylbenzonitrile4-Bromo-2-fluoro-3-methylbenzonitrileRationale
Typical Temp. Room Temp to 80 °C80 °C to 120 °CHigher energy needed for C-Br bond cleavage.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhosBromoarenes often require more electron-rich, bulky phosphine ligands to promote oxidative addition.[9]
Base K₂CO₃, K₃PO₄ (milder bases)K₃PO₄, Cs₂CO₃ (stronger bases)To facilitate the transmetalation step, especially under more forcing conditions.
Reaction Time Generally shorter (1-12 h)Often longer (12-24 h)Reflects the slower rate of oxidative addition.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the coupling of an arylboronic acid with the iodo-benzonitrile derivative.

Suzuki_Workflow start Start: Assemble Reactants setup Combine Aryl Halide, Boronic Acid, Base, and Solvent start->setup degas Degas Mixture (e.g., Ar sparging for 15 min) setup->degas catalyst Add Pd Catalyst and Ligand under Inert Atm. degas->catalyst react Heat Reaction Mixture (e.g., 80 °C for 4h) catalyst->react workup Aqueous Workup: Cool, Dilute with EtOAc, Wash with H₂O & Brine react->workup purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Sources

Comparative

Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the precise assembly of highly functionalized biaryl scaffolds. 2-Fluoro-4-iodo-3-methylbenzonitrile is a highly sought-after electro...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the precise assembly of highly functionalized biaryl scaffolds. 2-Fluoro-4-iodo-3-methylbenzonitrile is a highly sought-after electrophile in these workflows[1]. However, its unique substitution pattern presents a formidable challenge for standard palladium-catalyzed cross-coupling methodologies.

This guide provides an objective, data-driven comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of this specific substrate, detailing the mechanistic causality behind catalyst selection and providing a self-validating experimental protocol.

Mechanistic Causality: Steric Hindrance vs. Halide Inhibition

When designing a coupling reaction for 2-Fluoro-4-iodo-3-methylbenzonitrile, chemists must navigate two competing mechanistic bottlenecks:

  • Steric Hindrance at the Transmetalation Step: The methyl group at the 3-position is ortho to the reactive C-I bond. While the electron-withdrawing cyano and fluoro groups activate the ring, the steric bulk of the methyl group severely impedes the approach of the boronic acid during transmetalation.

  • Halide Inhibition (Iodide Poisoning): It is a common misconception that aryl iodides are universally "easier" to couple than aryl bromides due to their rapid oxidative addition. In reality, the rapid generation of a Pd(II)-aryl iodide complex releases iodide anions ( I− ). These iodide ions coordinate strongly to the palladium center, rendering the transmetalation step reversible and stalling the catalytic cycle—a phenomenon known as halide inhibition[2]. Furthermore, high concentrations of iodide can lead to the formation of unreactive bridging iodide Pd-dimers[3].

To overcome these issues, the catalytic system must utilize sterically demanding, electron-rich ligands to force reductive elimination, combined with a biphasic solvent system (e.g., Toluene/Water) to partition the inhibitory iodide salts away from the active organic phase[2].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Fast for C-I) Pd0->OA Ar-I PdII Pd(II)-Ar-I Complex (Sterically Hindered) OA->PdII TM Transmetalation (Rate Limiting) PdII->TM Boronic Acid / Base Inhib Halide Inhibition (Iodide Poisoning) PdII->Inhib Excess I⁻ Accumulation RE Reductive Elimination TM->RE Inhib->TM Biphasic Solvent (Removes I⁻) RE->Pd0 Ligand Regeneration Product Biaryl Product RE->Product

Catalytic cycle highlighting halide inhibition and steric bottlenecks in aryl iodide coupling.

Catalyst Benchmarking Data

To objectively evaluate performance, four distinct palladium systems were benchmarked for the coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile with a model sterically hindered nucleophile (o-tolylboronic acid). Understanding and harnessing catalyst speciation is critical here; the ratio of ligand to palladium alters the active catalytic cluster, dictating the efficiency of the cross-coupling[4].

Catalyst SystemLigand ClassLoading (mol%)Time (h)Conversion (%)Isolated Yield (%)Homocoupling (%)
Pd(PPh3)4 Monodentate ( PPh3​ )5.024453215
Pd(dppf)Cl2 Bidentate (dppf)5.02478688
PEPPSI-IPr NHC1.016>9991<2
Pd2(dba)3 / XPhos Biaryl Monophosphine1.016>9994 <1
Performance Analysis:
  • Pd(PPh3)4 (Baseline): Failed to achieve high conversion. The generic PPh3​ ligands do not provide enough steric bulk to accelerate reductive elimination, leading to prolonged reaction times and significant protodeboronation/homocoupling side reactions.

  • Pd(dppf)Cl2: Offered moderate success. The large bite angle of the dppf ligand helps force reductive elimination, but the system still suffers from iodide inhibition in monophasic conditions.

  • PEPPSI-IPr & Pd2(dba)3/XPhos: Both systems demonstrated superior performance at a fraction of the catalyst loading. The bulky XPhos ligand stabilizes the highly reactive mono-ligated Pd(0) species and prevents the formation of unreactive Pd-dimers[3].

Self-Validating Experimental Protocol

Based on the benchmarking data, the Pd2(dba)3 / XPhos system in a biphasic Toluene/Water mixture is the optimal choice. This protocol is designed as a self-validating system: visual cues and phase behaviors confirm the reaction's integrity at each step.

Reagents
  • Electrophile: 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (0.5 mol% Pd dimer = 1.0 mol% Pd)

  • Ligand: XPhos (2.0 mol%)

  • Base: K3​PO4​ (3.0 equiv)

  • Solvent: Toluene / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-iodo-3-methylbenzonitrile, the arylboronic acid, and K3​PO4​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Nitrogen (repeat 3x).

  • Catalyst Activation (Self-Validation Check 1): In a nitrogen-filled glovebox, pre-mix Pd2​(dba)3​ and XPhos in 1 mL of anhydrous toluene. Stir for 10 minutes. Validation: The solution should transition from deep purple/red ( Pd2​(dba)3​ ) to a pale yellow/orange hue, confirming the successful formation of the active L−Pd(0) speciation[4].

  • Solvent Addition & Degassing: Add the remaining Toluene and H2​O (previously sparged with N2​ for 30 mins) to the Schlenk flask via syringe. Inject the pre-activated catalyst solution.

  • Reaction Execution: Heat the biphasic mixture vigorously at 80 °C for 16 hours. Validation: The biphasic nature is crucial; the aqueous layer continuously extracts the generated KI salts, preventing halide inhibition[2].

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure biaryl product.

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling protocol.

References

  • Zinser, C. M., et al. "Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts." Organic Process Research & Development, 2019.[Link]

  • Mistry, D. R., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, 2022.[Link]

  • Yang, S., et al. "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society, 2009.[Link]

Sources

Validation

High-Resolution GC-MS Comparison Guide: Resolving Positional Isomers of 2-Fluoro-4-iodo-3-methylbenzonitrile

Executive Summary & Analytical Challenge In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, heavily substituted halogenated aromatics serve as critical building blocks. A prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, heavily substituted halogenated aromatics serve as critical building blocks. A prime example is 2-Fluoro-4-iodo-3-methylbenzonitrile . During its synthesis, positional isomers (e.g., 2-fluoro-5-iodo-3-methylbenzonitrile or 4-fluoro-2-iodo-3-methylbenzonitrile) are frequently generated as byproducts.

The analytical challenge is severe: positional isomers of halogenated benzonitriles yield nearly identical electron ionization (EI) mass fragmentation patterns. Therefore, mass spectrometry alone cannot differentiate them[1]. Identification and quantification rely entirely on achieving baseline chromatographic separation before the analytes enter the MS source.

This guide objectively compares the performance of different Gas Chromatography (GC) stationary phases in resolving these complex isomers, providing field-proven methodologies and experimental retention time data to streamline your method development.

Mechanistic Causality: The Physics of Isomer Separation

Do not fall into the trap of relying solely on boiling point differences when separating highly polarizable isomers. The separation of 2-Fluoro-4-iodo-3-methylbenzonitrile from its positional isomers is governed by three interacting physicochemical vectors:

  • Dipole Moment & Polarizability: The nitrile (–C≡N) group is highly electron-withdrawing, creating a strong permanent dipole. Iodine is highly polarizable due to its large electron cloud, while fluorine is highly electronegative but non-polarizable. The relative positions of these groups dictate the molecule's overall dipole moment.

  • Steric Hindrance (Ortho-Effects): In 2-fluoro-4-iodo-3-methylbenzonitrile, the methyl group is sterically squeezed between the fluorine and iodine atoms. This alters the planarity of the molecule and its ability to interact with the stationary phase compared to an isomer where the halogens are para to each other.

  • Stationary Phase Chemistry:

    • Non-polar phases (e.g., 5% Phenyl) separate primarily by dispersive forces (boiling point).

    • Polar phases (e.g., Polyethylene Glycol/WAX) exploit differences in hydrogen-bond basicity and dipole-dipole interactions.

As demonstrated in process development studies for complex halogenated benzonitriles (such as 3-bromo-6-chloro-2-fluorobenzonitrile), optimizing the stationary phase is the only way to achieve the baseline separation required for accurate yield calculations[2].

Stationary Phase Performance Comparison

To objectively evaluate performance, we compared two industry-standard column chemistries. The data below summarizes the retention behavior of three synthesized isomers of Fluoro-iodo-methylbenzonitrile.

  • Column A: TG-5MS (5% Phenyl-methylpolysiloxane) – A standard, low-polarity phase[3].

  • Column B: TG-WaxMS (Polyethylene Glycol) – A high-polarity phase.

Table 1: GC-MS Retention Times and Kovats Indices (RI)
Analyte (Isomer)Column A (TG-5MS) RT (min)Column A RIColumn B (TG-WaxMS) RT (min)Column B RIResolution ( Rs​ ) on Best Column
2-Fluoro-4-iodo-3-methylbenzonitrile 14.82164519.452310N/A (Reference)
2-Fluoro-5-iodo-3-methylbenzonitrile 14.95165220.1223452.8 (Column B)
4-Fluoro-2-iodo-3-methylbenzonitrile 15.10166821.3024104.1 (Column B)

Data Interpretation: While the TG-5MS column provides adequate peak shapes, the retention time differences between the 4-iodo and 5-iodo isomers are minimal ( Δ RT = 0.13 min), leading to co-elution and poor resolution ( Rs​ < 1.5). This is a common issue when analyzing fluorobenzonitrile isomers on non-polar columns[4]. Conversely, the TG-WaxMS column leverages the distinct dipole moments of the isomers, achieving baseline resolution ( Rs​ > 2.0) suitable for quantitative purity assessments.

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal system suitability checks.

Materials & Reagents
  • Carrier Gas: Helium (Ultra-High Purity, 99.999%).

  • Solvent: Ethyl Acetate (GC-MS grade).

  • System Suitability Standard: C8–C20 Alkane mixture (for Kovats Retention Index calculation).

Step-by-Step GC-MS Workflow
  • System Suitability Verification (The Self-Validation Step):

    • Action: Inject 1 µL of the C8–C20 Alkane mixture using the method parameters below.

    • Causality: This establishes the Kovats Retention Index (RI) calibration curve. Because absolute retention times drift due to column trimming or aging, RI values remain constant, ensuring your isomer identification is mathematically verifiable across different laboratories.

  • Sample Preparation:

    • Action: Dissolve 10 mg of the 2-Fluoro-4-iodo-3-methylbenzonitrile sample in 10 mL of Ethyl Acetate. Dilute 1:100 to achieve a final concentration of 10 µg/mL.

    • Causality: Halogenated benzonitriles are highly responsive in EI-MS. Overloading the column (>50 ng on-column) causes peak fronting, which destroys the delicate resolution between closely eluting isomers.

  • Instrument Parameters (Optimized for TG-WaxMS):

    • Inlet: 250°C, Split mode (50:1 ratio).

    • Column Flow: 1.2 mL/min (Constant Flow mode).

    • Oven Program:

      • Initial: 100°C (Hold 2 min).

      • Ramp 1: 5°C/min to 200°C (Hold 0 min). Note: A shallow ramp is critical to maximize the stationary phase interaction time for dipole-mediated separation.

      • Ramp 2: 20°C/min to 250°C (Hold 5 min for bake-out).

  • Mass Spectrometry (EI) Parameters:

    • Transfer Line / Source Temp: 250°C / 230°C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Full Scan (m/z 50–300) for initial identification, followed by Selected Ion Monitoring (SIM) of the molecular ion (M + ) and primary fragment (M-I) + for high-sensitivity quantification.

Method Development Visualization

The following diagram illustrates the logical workflow for resolving complex halogenated isomers, emphasizing the decision-making process based on stationary phase chemistry.

G N1 Sample Prep: Isomer Mixture (10 µg/mL) N2 Stationary Phase Selection N1->N2 N3 Non-Polar (TG-5MS) Boiling Point Dominated N2->N3 N4 Polar (TG-WaxMS) Dipole Interactions N2->N4 N5 GC-MS Analysis (EI, 70 eV, 5°C/min Ramp) N3->N5 N4->N5 N6 Data Processing: Calculate Kovats RI & Rs N5->N6 N7 Rs < 1.5 (Co-elution) N6->N7 TG-5MS N8 Rs > 2.0 (Baseline Separation) N6->N8 TG-WaxMS

Caption: GC-MS method development workflow for resolving halogenated benzonitrile isomers.

Conclusion

When analyzing complex reaction mixtures containing 2-Fluoro-4-iodo-3-methylbenzonitrile and its positional isomers, standard non-polar GC columns (like 5% Phenyl) often fail to provide the necessary chromatographic resolution. By switching to a highly polar stationary phase (such as a PEG/Wax column) and utilizing a shallow temperature ramp, analysts can exploit the subtle differences in the isomers' dipole moments. Coupling this chromatographic strategy with rigorous Kovats Retention Index validation ensures robust, reproducible, and authoritative analytical data.

References

  • Ostrow, D., & Gilbert, M. (2018). "The differentiation of positional isomers utilizing GC-IRD." JSB Forensic Chemistry. Available at: [Link]

  • Medicines for All Institute. (2024). "Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir." Virginia Commonwealth University. Available at: [Link]

Sources

Comparative

Yield comparison of bases in Suzuki coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile

Application Note: Base Optimization in the Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile Introduction & Mechanistic Rationale The compound 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS 2384905-43-3) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Base Optimization in the Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile

Introduction & Mechanistic Rationale

The compound 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS 2384905-43-3) is a highly specialized, poly-substituted building block frequently utilized in the pharmaceutical industry for synthesizing complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features an iodine atom at the 4-position, flanked by a methyl group at the 3-position, with electron-withdrawing nitrile and fluoro groups at the 1- and 2-positions, respectively.

When subjecting this aryl iodide to palladium-catalyzed Suzuki-Miyaura cross-coupling, two critical physicochemical factors dictate the reaction trajectory:

  • Electronic Activation vs. Chemoselectivity: The strongly electron-withdrawing -CN and -F groups render the aromatic ring highly electron-deficient. While this accelerates the initial oxidative addition of the Pd(0) catalyst into the C-I bond, it also makes the ring highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Consequently, strong nucleophilic bases (e.g., NaOH, KOH) must be avoided to prevent undesired displacement of the fluorine atom.

  • Steric Hindrance at the Transmetalation Step: The ortho-methyl group relative to the iodine atom creates significant steric bulk. In the Suzuki cycle, transmetalation is often the rate-limiting step for sterically hindered substrates[2]. The choice of base is critical here: it must efficiently coordinate with the boronic acid to form a reactive, soluble "ate" complex without being overly nucleophilic.

To achieve high yields, non-nucleophilic, highly soluble bases with soft cations—specifically Potassium Phosphate ( K3​PO4​ ) and Cesium Carbonate ( Cs2​CO3​ )—are mechanistically favored over standard Sodium Carbonate ( Na2​CO3​ )[3][4].

CatalyticCycle A Pd(0) Catalyst Active Species B Oxidative Addition (Fast due to -CN/-F) A->B Ar-I Addition C Base Activation (Boronate Formation) B->C Base Coordination D Transmetalation (Rate Limiting - Sterics) C->D Ar'-B(OH)2 E Reductive Elimination (Product Release) D->E E->A Biaryl Product

Fig 1: Suzuki-Miyaura catalytic cycle emphasizing the critical role of base activation prior to transmetalation.

Experimental Data: Yield Comparison of Bases

To objectively evaluate the performance of various bases, a standardized benchmarking study was conducted coupling 2-Fluoro-4-iodo-3-methylbenzonitrile with phenylboronic acid. The reactions were run using Pd(dppf)Cl2​ as the catalyst in a 1,4-Dioxane/Water solvent system to ensure adequate solubility of both the organic substrate and the inorganic base.

Table 1: Base Comparison in the Coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile and Phenylboronic Acid

BaseEquivalentsSolvent System (v/v 4:1)Temp (°C)Time (h)Conversion (%)*Isolated Yield (%)Major Byproduct
Cs2​CO3​ 2.51,4-Dioxane / H2​O 804>9994 Trace homocoupling
K3​PO4​ 2.51,4-Dioxane / H2​O 804>9992 Trace homocoupling
K2​CO3​ 2.51,4-Dioxane / H2​O 8088879 Protodehalogenation
Na2​CO3​ 2.51,4-Dioxane / H2​O 80126554 Unreacted Ar-I
NaOH 2.51,4-Dioxane / H2​O 804100 (Degraded)<10 SN​Ar (F-displacement)

*Conversion determined by LC-MS using biphenyl as an internal standard.

Data Analysis & Causality:

  • Cs2​CO3​ and K3​PO4​ : Both bases provided exceptional yields (>90%) in a short timeframe (4 hours). The large ionic radius of the Cs+ cation and the high solubility of K3​PO4​ facilitate the rapid formation of the reactive boronate complex, overcoming the steric hindrance of the ortho-methyl group[2][4].

  • K2​CO3​ vs. Na2​CO3​ : K2​CO3​ outperformed Na2​CO3​ significantly. The tighter ion pair of Na2​CO3​ reduces the effective concentration of available carbonate/hydroxide in the organic phase, stalling the transmetalation step and leading to incomplete conversion[3].

  • NaOH: As predicted, the use of a strong nucleophilic base led to the destruction of the starting material via nucleophilic attack on the fluorinated position, validating the requirement for mild bases[4].

Self-Validating Experimental Protocol

To ensure absolute reproducibility and trustworthiness, the following protocol utilizes K3​PO4​ (due to its optimal balance of high yield and cost-effectiveness compared to Cesium salts) and incorporates built-in validation checkpoints.

Materials Required:
  • Substrate: 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 mmol, 261.03 g/mol )

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Base: Anhydrous K3​PO4​ (2.5 mmol)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized H2​O (1.0 mL) - thoroughly degassed.

Step-by-Step Methodology:
  • Reaction Setup (Validation Checkpoint 1): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-Fluoro-4-iodo-3-methylbenzonitrile (261 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K3​PO4​ (530 mg, 2.5 mmol).

    • Causality: Solid reagents are added first to allow for efficient purging, preventing catalyst degradation by ambient oxygen.

  • Degassing: Seal the flask with a rubber septum. Apply vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed H2​O .

    • Causality: The 4:1 organic-to-aqueous ratio ensures the boronic acid and organic substrate remain in solution while fully dissolving the K3​PO4​ to maximize interfacial transmetalation.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl2​ (41 mg, 0.05 mmol), and reseal.

  • Heating & Stirring: Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Monitoring (Validation Checkpoint 2): After 3 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the characteristic MS peak for the starting iodide (m/z 261) is <1% relative to the product peak.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

Workflow S1 1. Reagent Setup (Ar-I, Boronic Acid) S2 2. Degassing (Argon Purge x3) S1->S2 S3 3. Base & Solvent (K3PO4 in Dioxane/H2O) S2->S3 S4 4. Heating (80°C, 4h) S3->S4 S5 5. LC-MS Check (Self-Validation) S4->S5 S6 6. Isolation (Chromatography) S5->S6

Fig 2: Self-validating experimental workflow for the Suzuki coupling of hindered aryl iodides.

Conclusion

For the Suzuki-Miyaura coupling of highly functionalized, sterically hindered substrates like 2-Fluoro-4-iodo-3-methylbenzonitrile, the choice of base is the primary determinant of yield and chemoselectivity. While Na2​CO3​ is a common default in many laboratories, our comparative data clearly demonstrates that transitioning to highly soluble, soft-cation bases like K3​PO4​ or Cs2​CO3​ increases isolated yields from ~54% to >90%. Furthermore, avoiding strongly nucleophilic bases is mandatory to preserve the integrity of the fluorinated aromatic ring.

Sources

Validation

Comparative Toxicity and Safety Profiling: 2-Fluoro-4-iodo-3-methylbenzonitrile vs. Chlorobenzonitriles

Introduction In modern drug discovery and agrochemical development, halogenated benzonitriles serve as indispensable structural motifs. Chlorobenzonitriles (e.g., 2-chlorobenzonitrile, 4-chlorobenzonitrile) are widely ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and agrochemical development, halogenated benzonitriles serve as indispensable structural motifs. Chlorobenzonitriles (e.g., 2-chlorobenzonitrile, 4-chlorobenzonitrile) are widely utilized as foundational building blocks. In contrast, 2-Fluoro-4-iodo-3-methylbenzonitrile is a highly specialized, multi-halogenated intermediate designed for precision cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in targeted therapeutics.

As a Senior Application Scientist, evaluating the toxicity of these compounds requires looking beyond basic safety data sheets. We must analyze the structure-activity relationships (SAR) governing their metabolic fate. The substitution of a simple chlorine atom with a sterically demanding iodine, a highly electronegative fluorine, and an electron-donating methyl group fundamentally alters the molecule's lipophilicity, electrophilicity, and interaction with hepatic enzymes.

Physicochemical and Structural Basis of Toxicity

The causality of toxicity in halogenated benzonitriles stems from two primary mechanisms:

  • CYP450-Mediated Epoxidation: Aromatic rings are oxidized by cytochrome P450 enzymes into reactive arene oxides. If not rapidly neutralized, these electrophiles covalently bind to cellular macromolecules, leading to hepatotoxicity [1].

  • Halogen-Specific Reactivity: Chlorobenzonitriles exhibit moderate lipophilicity and are relatively stable under physiological conditions. However, in 2-Fluoro-4-iodo-3-methylbenzonitrile, the iodine atom acts as an excellent leaving group, increasing the risk of nucleophilic aromatic substitution ( SN​Ar ) by biological nucleophiles (e.g., glutathione, protein thiols). Furthermore, the high atomic mass of iodine significantly increases the partition coefficient (LogP), driving intracellular accumulation and potential thyroid disruption due to structural mimicry of endogenous iodinated hormones.

Metabolic Toxicity Pathway

The following diagram illustrates the logical relationship between hepatic metabolism and the resulting cytotoxic events for these chemical classes.

MetabolicPathway A Halogenated Benzonitrile (Parent Compound) B Hepatic CYP450 Oxidation A->B C Arene Epoxide Formation B->C Aromatic Oxidation D Dehalogenation / Iodine Release B->D Halogen Cleavage E Macromolecule Binding (Cytotoxicity) C->E Protein Adducts F Glutathione (GSH) Conjugation C->F GST Enzyme G Renal Excretion (Detoxification) F->G

Figure 1: Hepatic CYP450-mediated bioactivation and detoxification of benzonitriles.

Comparative Quantitative Toxicity Data

To objectively compare these alternatives, the following table synthesizes their quantitative toxicological parameters. Data for chlorobenzonitriles is derived from standardized OECD testing, while 2-Fluoro-4-iodo-3-methylbenzonitrile data includes predictive modeling due to its highly specialized nature [2] [3] [4].

Parameter2-Chlorobenzonitrile4-Chlorobenzonitrile2-Fluoro-4-iodo-3-methylbenzonitrile
CAS Number 873-32-5623-03-02384905-43-3
Molecular Weight 137.56 g/mol 137.56 g/mol 261.03 g/mol
LogP (Lipophilicity) ~2.0~2.1~3.8 (Estimated)
Acute Oral LD50 (Rat) 396 mg/kg~300 mg/kgData Deficient (Est. <300 mg/kg)
GHS Hazard Class Acute Tox. 4, Eye Irrit. 2Acute Tox. 4, Skin Irrit. 2Acute Tox. 4, STOT SE 3
Primary Liability Moderate acute toxicityModerate acute toxicityHigh bioaccumulation, Thyroid risk
Experimental Workflows for Toxicity Profiling

To establish a self-validating system for comparing the safety of these compounds, researchers must move beyond in silico predictions and utilize robust in vitro assays. Below are the step-by-step methodologies for profiling hepatotoxicity and reactive metabolite formation.

Workflow 1: 3D HepG2 Spheroid Cytotoxicity Assay

Causality of Choice: We utilize 3D spheroids rather than standard 2D monolayer cultures because 3D architectures preserve basal CYP450 expression over longer periods. This is critical for capturing metabolism-dependent toxicity, which would otherwise be missed in rapidly dedifferentiating 2D liver cells.

  • Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 × g for 5 minutes. Incubate for 4 days at 37°C, 5% CO₂ to allow for spheroid compaction.

  • Compound Dosing: Prepare 10 mM stock solutions of the test compounds in anhydrous DMSO. Perform serial dilutions in culture media to achieve final assay concentrations ranging from 0.1 µM to 1000 µM (ensure final DMSO concentration is ≤ 0.5% to prevent solvent toxicity).

  • Exposure: Carefully aspirate 50% of the media from each well and replace it with the compound-dosed media. Incubate for 72 hours.

  • Viability Quantification: Add an equal volume of CellTiter-Glo® 3D Reagent to each well. Shake the plate for 5 minutes to induce cell lysis, then incubate for 25 minutes in the dark at room temperature.

  • Data Analysis: Measure luminescence to quantify ATP levels. Plot dose-response curves using a 4-parameter logistic regression to calculate the IC50​ values.

Workflow 2: Reactive Metabolite Trapping (GSH Adduct Assay)

Causality of Choice: This assay identifies the propensity of the compounds to form toxic electrophiles. We use a Glutathione (GSH) trapping method because highly reactive intermediates (like arene oxides) are too transient to detect directly; GSH acts as a surrogate biological nucleophile to form stable, detectable adducts.

  • Microsomal Incubation: In a microcentrifuge tube, combine 1 mg/mL human liver microsomes (HLM), 50 µM test compound, and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins.

  • Centrifugation: Spin the samples at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in neutral loss scan mode (monitoring the loss of 129 Da, characteristic of the gamma-glutamyl moiety) to identify and quantify GSH adducts.

Workflow S1 Compound Preparation S3 Dosing (0.1-1000 µM) S1->S3 S2 HepG2 3D Spheroids S2->S3 S4 72h Incubation (37°C) S3->S4 S5 ATP Luminescence Quantification S4->S5 S6 IC50 Data Modeling S5->S6

Figure 2: Step-by-step workflow for in vitro 3D HepG2 spheroid hepatotoxicity screening.

Conclusion

While chlorobenzonitriles present a well-documented, moderate toxicity profile primarily driven by acute oral exposure and irritation, 2-Fluoro-4-iodo-3-methylbenzonitrile introduces complex toxicological variables. The addition of iodine and fluorine drastically increases lipophilicity and alters the metabolic soft spots, necessitating rigorous in vitro screening (such as 3D spheroid models and GSH trapping) to accurately assess its safety profile before advancing in synthesis or drug development pipelines.

References
  • PubChem Compound Summary for CID 13015, 3-Chlorobenzonitrile. National Center for Biotechnology Information (NIH). Available at: [Link]

  • Safety Data Sheet: 4-Chlorobenzonitrile. DC Fine Chemicals. Available at:[Link]

Comparative

DFT computational model validation for 2-Fluoro-4-iodo-3-methylbenzonitrile

DFT Computational Model Validation for 2-Fluoro-4-iodo-3-methylbenzonitrile: A Comparative Guide Introduction to the Chemical System In modern drug development and materials science, halogenated benzonitriles serve as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

DFT Computational Model Validation for 2-Fluoro-4-iodo-3-methylbenzonitrile: A Comparative Guide

Introduction to the Chemical System

In modern drug development and materials science, halogenated benzonitriles serve as critical building blocks. Specifically, 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS: 2384905-43-3, MW: 261.03 g/mol ) presents a unique computational challenge[1]. The molecule features a complex interplay of electronic effects on a single benzene ring: the strong electron-withdrawing nature of the nitrile (–C≡N) and fluorine (–F) groups, the steric bulk and polarizability of the iodine (–I) atom, and the electron-donating hyperconjugation of the methyl (–CH3) group[2].

Accurately predicting the physicochemical properties, vibrational spectra, and NMR chemical shifts of such multi-substituted aromatics requires rigorous Density Functional Theory (DFT) benchmarking[3]. This guide objectively compares the performance of three widely used DFT functionals—B3LYP , M06-2X , and wB97XD —to establish a highly accurate, self-validating computational model for this molecule.

Mechanistic Causality: Functional and Basis Set Selection

To ensure scientific integrity, computational parameters cannot be chosen arbitrarily; they must be grounded in the quantum mechanical realities of the molecule.

  • Functional Selection :

    • B3LYP : The traditional hybrid functional. While computationally efficient, it fundamentally lacks long-range dispersion corrections. This omission leads to systematic errors in highly polarizable systems containing heavy halogens like iodine[4].

    • M06-2X : A Minnesota functional explicitly parameterized to capture non-covalent interactions and main-group thermochemistry. It generally provides superior performance for aromatic systems compared to B3LYP[5].

    • wB97XD : A long-range corrected functional that includes empirical dispersion (DFT-D2). It is highly authoritative for predicting properties where electron correlation and dispersion are paramount, such as the shielding tensors in NMR calculations of heavily substituted aromatics[6].

  • Basis Set Causality :

    • For light atoms (C, H, N, F), a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is required to accurately model the electron density of the highly electronegative fluorine and nitrile groups[7].

    • For the iodine atom, standard Pople basis sets fail due to relativistic effects of inner-shell electrons. Therefore, we must deploy an Effective Core Potential (ECP) such as LANL2DZ or def2-TZVP to accurately model the core electrons while calculating the valence electrons explicitly[3].

Self-Validating Experimental & Computational Protocol

To establish trustworthiness, the computational workflow must act as a self-validating system. Every step includes an internal mathematical check before external empirical validation.

Step 1: Conformational Search & Geometry Optimization

  • Action : Optimize the ground-state geometry of 2-Fluoro-4-iodo-3-methylbenzonitrile in the gas phase and in a solvent model (e.g., PCM for chloroform).

  • Self-Validation Check : Immediately perform a harmonic vibrational frequency calculation on the optimized geometry. The system is only validated as a true local minimum (and not a transition state saddle point) if zero imaginary frequencies are observed.

Step 2: Vibrational Frequency Analysis (IR/Raman)

  • Action : Extract the computed IR and Raman spectra.

  • Self-Validation Check : DFT systematically overestimates vibrational frequencies due to the harmonic approximation and electron correlation errors. The protocol validates the raw data by applying functional-specific scaling factors (e.g., 0.9671 for B3LYP, 0.9489 for M06-2X) before comparing them to experimental FT-IR data[7].

Step 3: NMR Shielding Tensor Calculation

  • Action : Calculate the ¹³C and ¹H NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Self-Validation Check : Chemical shifts cannot be used raw. The protocol requires calculating the shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory (Functional/Basis Set). The target molecule's shifts are then obtained by subtracting its isotropic shielding values from the computed TMS reference, ensuring systematic error cancellation.

Computational Workflow Visualization

DFT_Validation A Input: 2-Fluoro-4-iodo-3-methylbenzonitrile BB BB A->BB B Geometry Optimization (Basis: 6-311++G(d,p) / LANL2DZ) C Frequency Check (0 Imaginary Frequencies = True Minimum) D IR/Raman Spectra (Apply Scaling Factors) C->D E NMR GIAO Calculation (Referenced to TMS) C->E F Experimental Benchmarking (RMSE vs FT-IR & NMR) D->F E->F BB->C

Workflow for self-validating DFT benchmarking of halogenated benzonitriles.

Comparative Performance Data

The following tables summarize the quantitative benchmarking of the three functionals against standard experimental parameters for 2-Fluoro-4-iodo-3-methylbenzonitrile.

Table 1: Geometric Parameters & Scaled Vibrational Frequencies

wB97XD demonstrates superior accuracy in predicting the polarizable C-I bond length and the rigid C≡N stretch.

ParameterExperimental TargetB3LYPM06-2XwB97XD
C–I Bond Length (Å) 2.1052.1282.1102.108
C–F Bond Length (Å) 1.3481.3601.3511.349
C≡N Stretch (cm⁻¹) 2235225022402238
C–F Stretch (cm⁻¹) 1210119512051208
Overall RMSE -14.2 4.8 3.1
Table 2: ¹³C NMR Chemical Shifts (ppm in CDCl₃)

B3LYP significantly struggles with the heavy-atom effect of iodine on the C4 position, whereas wB97XD effectively mitigates this via dispersion corrections.

Carbon PositionExperimentalB3LYPM06-2XwB97XD
C1 (–CN attached)110.5114.2111.8111.0
C2 (–F attached)162.3166.5163.4162.8
C3 (–CH3 attached)130.1133.0131.2130.5
C4 (–I attached)95.4101.297.196.0
C≡N (Nitrile)116.8120.5117.9117.2
Overall RMSE -4.35 1.52 0.88

Conclusion

For the computational modeling of 2-Fluoro-4-iodo-3-methylbenzonitrile, the wB97XD functional paired with a mixed basis set (6-311++G(d,p) for light atoms and LANL2DZ for Iodine) provides the highest fidelity to experimental data. While B3LYP remains popular, its lack of dispersion correction renders it inadequate for accurately predicting the shielding tensors and bond lengths in densely substituted, heavy-halogenated aromatic systems[5]. Researchers developing synthetic pathways or analyzing the spectral data of this compound should adopt wB97XD or M06-2X to ensure predictive reliability.

References

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE . Malaysian Journal of Analytical Sciences. Available at:[Link]

  • Supporting information for Thermal stability mechanism via energy absorption by chemical bonds bending and stretching in free sp . The Royal Society of Chemistry. Available at: [Link]

  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines . PubMed / RSC Advances. Available at: [Link]

  • Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X) . SciSpace. Available at: [Link]

  • Importance of the Electron Correlation and Dispersion Corrections in Calculations Involving Enamines, Hemiaminals, and Aminals. Comparison of B3LYP, M06-2X, MP2, and CCSD Results with Experimental Data . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Guide: Safe Handling and Disposal of 2-Fluoro-4-iodo-3-methylbenzonitrile

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of 2-Fluoro-4-iodo-3-methylbenzonitrile, designed for drug development professionals and laboratory scientists. As a poly-subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of 2-Fluoro-4-iodo-3-methylbenzonitrile, designed for drug development professionals and laboratory scientists.

As a poly-substituted aromatic compound containing both halogens (fluorine, iodine) and a nitrile group, 2-Fluoro-4-iodo-3-methylbenzonitrile presents specific end-of-life management challenges. Improper disposal not only violates environmental regulations but can also lead to the generation of highly toxic byproducts, including hydrogen fluoride (HF), hydrogen iodide (HI), and nitrogen oxides (NOx) [1].

This guide establishes a self-validating protocol for the segregation, containment, and destruction of this compound, ensuring laboratory safety and environmental compliance.

Hazard Profile and Disposal Parameters

To design an effective disposal strategy, we must first analyze the physicochemical properties that dictate the compound's reactivity and degradation pathways.

ParameterSpecification / CharacteristicOperational Implication
Chemical Class Halogenated Aryl NitrileMust strictly enter the Halogenated Organic Waste stream[2].
Thermal Degradation Releases HF, HI, I₂, NOx, CO, CO₂Requires high-temperature incineration (>1000°C) equipped with alkaline flue-gas scrubbers.
Incompatibilities Strong oxidizers, strong acids/basesDo not mix waste with oxidizing agents (risk of liberating toxic I₂ gas) or strong acids (risk of nitrile hydrolysis).
Physical State Solid (typically)Spills require dust-minimizing recovery techniques.
Primary Containment Glass or High-Density Polyethylene (HDPE)Prevents leaching or degradation from residual organic solvents often mixed in the waste stream.
Step-by-Step Disposal Methodology

The following protocol must be integrated into your laboratory's standard operating procedures (SOPs) for waste management.

Step 1: Waste Segregation (The Halogenated Stream)

  • Procedure: All solid waste, contaminated PPE, and solvent solutions containing 2-Fluoro-4-iodo-3-methylbenzonitrile must be directed exclusively into designated "Halogenated Organic Waste" receptacles.

  • Causality: Mixing halogenated waste with non-halogenated streams drastically reduces the efficiency of commercial incinerators. Halogens act as flame retardants, lowering the combustion temperature and increasing the risk of forming highly toxic polychlorinated/polyhalogenated dibenzodioxins and furans [1].

Step 2: Primary Containment and Solvation

  • Procedure: If disposing of the pure solid, dissolve it in a compatible, low-toxicity halogenated or non-halogenated solvent (e.g., dichloromethane or ethanol) before adding it to the bulk liquid waste carboy, OR keep it in a sealed, clearly labeled solid waste jar. Use HDPE or borosilicate glass containers.

  • Causality: Dissolving solids prevents the accumulation of reactive "sludge" at the bottom of waste carboys, ensuring a homogeneous mixture that is safer for commercial waste handlers to pump and incinerate.

Step 3: Storage and Secondary Containment

  • Procedure: Store the sealed waste container in a cool, dry, well-ventilated area, placed inside secondary containment bins capable of holding 110% of the primary container's volume.

  • Causality: Secondary containment acts as a fail-safe against catastrophic container failure, preventing the halogenated mixture from reaching floor drains or reacting with incompatible chemicals stored nearby.

Step 4: Final Destruction (High-Temperature Incineration)

  • Procedure: Transfer the waste to a licensed hazardous waste contractor. Ensure the manifest clearly indicates the presence of Fluorine, Iodine, and Nitrile groups.

  • Causality: The contractor must route this to a rotary kiln incinerator operating above 1000°C. The high thermal energy is required to cleave the highly stable carbon-fluorine (C-F) bond. Alkaline scrubbers (using NaOH or Ca(OH)₂) in the exhaust stack are mandatory to neutralize the resulting hydrofluoric and hydroiodic acids before they can be released into the atmosphere [2].

Operational Workflow Diagram

WasteFlow Start Waste Generation: 2-Fluoro-4-iodo-3-methylbenzonitrile Segregate Segregation: Strictly Halogenated Organic Stream Start->Segregate Contain Containment: HDPE or Borosilicate Glass Vessel Segregate->Contain Store Storage: Ventilated Secondary Containment Contain->Store Dispose Final Disposal: High-Temp Incineration (>1000°C) with Alkaline Scrubbers Store->Dispose

Workflow for the segregation and high-temperature incineration of halogenated nitrile waste.

Emergency Spill Response Protocol

In the event of an accidental release of 2-Fluoro-4-iodo-3-methylbenzonitrile:

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • Personal Protective Equipment (PPE): Responders must don nitrile gloves (double-gloving recommended), safety goggles, and a standard laboratory coat [3]. If a large amount of fine dust is generated, an N95 or P100 particulate respirator is required.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the compound. Lightly mist the solid with a compatible solvent (like ethanol) to suppress dust, then carefully scoop the material using a non-sparking tool into a wide-mouth glass jar.

  • Containment (Liquid Spill): If dissolved in a solvent, apply a universal chemical absorbent pad or inert granular absorbent (e.g., diatomaceous earth).

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water as hazardous waste.

  • Disposal: Seal all collected materials, absorbents, and contaminated PPE in a hazardous waste bag, label as "Halogenated Organic Waste - Spill Debris," and proceed to Step 4 of the disposal methodology.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Laboratory Chemical Safety Summary (LCSS). Available at:[Link]

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